3-Hydroxyisovalerylcarnitine
説明
Structure
3D Structure
特性
CAS番号 |
99159-87-2 |
|---|---|
分子式 |
C12H23NO5 |
分子量 |
261.31 g/mol |
IUPAC名 |
(3R)-3-(3-hydroxy-3-methylbutanoyl)oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C12H23NO5/c1-12(2,17)7-11(16)18-9(6-10(14)15)8-13(3,4)5/h9,17H,6-8H2,1-5H3/t9-/m1/s1 |
InChIキー |
IGLHHSKNBDXCEY-SECBINFHSA-N |
異性体SMILES |
CC(C)(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O |
正規SMILES |
CC(C)(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
同義語 |
(2R)-3-Carboxy-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium Inner Salt; (R)-3-Carboxy-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium Inner Salt |
製品の起源 |
United States |
Foundational & Exploratory
The Role of 3-Hydroxyisovalerylcarnitine in the Diagnosis of Biotin Deficiency: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin (B1667282), an essential B vitamin, plays a critical role as a cofactor for several carboxylases involved in key metabolic pathways. Biotin deficiency, though rare, can lead to significant neurological and dermatological complications. The diagnosis of marginal biotin deficiency can be challenging due to non-specific clinical presentations. This technical guide provides a comprehensive overview of 3-Hydroxyisovalerylcarnitine (B12287773) (3-HIA-carnitine) as an early and sensitive biomarker for the diagnosis of biotin deficiency. We delve into the biochemical basis for its utility, present quantitative data on its accumulation in biotin-deficient states, and provide detailed experimental protocols for its measurement. Furthermore, this guide illustrates the relevant metabolic pathways and diagnostic workflows using standardized diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development and metabolic disorders.
Introduction
Biotin, or vitamin B7, is indispensable for cellular function, acting as a covalently bound cofactor for five mammalian carboxylases: acetyl-CoA carboxylase (ACC1 and ACC2), pyruvate (B1213749) carboxylase (PC), propionyl-CoA carboxylase (PCC), and 3-methylcrotonyl-CoA carboxylase (MCC). These enzymes are integral to fatty acid synthesis, gluconeogenesis, and the catabolism of branched-chain amino acids.[1] A deficiency in biotin leads to reduced activity of these carboxylases, resulting in a spectrum of metabolic derangements.
The clinical presentation of biotin deficiency can be insidious, with symptoms ranging from hair loss and dermatitis to more severe neurological manifestations such as seizures and developmental delay. While severe biotin deficiency is uncommon, marginal deficiency may be more prevalent than previously thought, particularly in specific populations such as pregnant women and individuals on long-term anticonvulsant therapy.[2]
Accurate and early diagnosis of biotin deficiency is crucial to prevent irreversible complications. Traditional diagnostic markers have limitations, leading to the investigation of more sensitive and specific biomarkers. This compound, an acylcarnitine derivative, has emerged as a highly promising biomarker for this purpose.[3][4]
Biochemical Pathway: The Link Between Biotin and this compound
3-HIA-carnitine is a metabolic byproduct of the leucine (B10760876) catabolism pathway. The enzyme 3-methylcrotonyl-CoA carboxylase (MCC), which requires biotin as a cofactor, catalyzes the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.[5][6] In a biotin-deficient state, the activity of MCC is impaired, leading to the accumulation of 3-methylcrotonyl-CoA.[7]
This excess 3-methylcrotonyl-CoA is then shunted into an alternative metabolic route, where it is hydrated by enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA.[7] To mitigate the potential toxicity of this accumulated acyl-CoA, it is conjugated with carnitine by carnitine acetyltransferase to form this compound (3-HIA-carnitine).[3] This water-soluble compound is then transported out of the mitochondria and can be detected in elevated concentrations in the plasma and urine of biotin-deficient individuals.[3][8]
Quantitative Data: this compound Levels in Biotin Deficiency
Multiple clinical studies have demonstrated a significant increase in both plasma and urinary concentrations of 3-HIA-carnitine in individuals with experimentally induced marginal biotin deficiency. This section summarizes the key quantitative findings from this research.
Plasma this compound Concentrations
Studies involving healthy adults placed on a biotin-deficient diet have consistently shown a marked elevation in plasma 3-HIA-carnitine levels. The data indicates that this biomarker is sensitive to even marginal changes in biotin status.
| Condition | N | Mean ± SD (µmol/L) | Fold Increase | Reference |
| Biotin Sufficient (Day 0, Cohort 1) | 5 | 0.009 ± 0.003 | - | [6] |
| Biotin Sufficient (Day 0, Cohort 2) | 6 | 0.014 ± 0.004 | - | [6] |
| Biotin Deficient (Day 28) | 10 | 4-fold increase from baseline | ~4 | [3] |
| Biotin Deficient (Day 28) | 3 | - | ~3 |
Urinary this compound Excretion
Urinary excretion of 3-HIA-carnitine, often normalized to creatinine (B1669602) levels, also serves as a reliable indicator of biotin deficiency. The ease of sample collection makes it a practical option for larger-scale screening.
| Condition | N | Mean ± SD (mmol/mol creatinine) | Fold Increase | Reference |
| Biotin Sufficient (Day 0, Cohort 1) | 5 | 0.12 ± 0.03 | - | [6] |
| Biotin Sufficient (Day 0, Cohort 2) | 6 | 0.13 ± 0.04 | - | [6] |
| Biotin Deficient (Day 14) | 10 | - | >2 | [8] |
| Biotin Deficient (Day 28) | 4 | - | ~3.5 |
Experimental Protocols
Accurate quantification of 3-HIA-carnitine and assessment of biotin-dependent enzyme activity are paramount for reliable diagnosis. This section provides an overview of the key experimental methodologies.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of acylcarnitines due to its high sensitivity and specificity.
Sample Preparation (Plasma)
-
Internal Standard Spiking: To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., d3-3-HIA-carnitine).
-
Protein Precipitation: Add 900 µL of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 7.0) and vortex for 30 seconds.
-
Solid-Phase Extraction (SPE):
-
Precondition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by equilibration with 1 mL of 10 mM ammonium acetate (pH 7.0).
-
Load 800 µL of the sample mixture onto the cartridge.
-
Wash the cartridge with 1 mL of 10 mM ammonium acetate buffer.
-
Elute the acylcarnitines twice with 1 mL of 2% formic acid in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Liquid Chromatography Conditions
-
Column: Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in methanol (e.g., 60:40 v/v).
-
Flow Rate: 500 µL/min.
-
Column Temperature: 30 °C.
Tandem Mass Spectrometry Conditions
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3-HIA-carnitine: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
-
Instrumentation: A triple quadrupole mass spectrometer is typically used.
Propionyl-CoA Carboxylase (PCC) Activity Assay in Lymphocytes
Measuring the activity of PCC, another biotin-dependent enzyme, in peripheral blood lymphocytes provides a functional assessment of biotin status.
Lymphocyte Isolation
-
Collect whole blood in heparinized tubes.
-
Isolate lymphocytes using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the isolated lymphocytes with phosphate-buffered saline (PBS).
Enzyme Activity Assay (¹⁴CO₂ Incorporation Method)
-
Cell Lysis: Resuspend the lymphocyte pellet in a lysis buffer and homogenize.
-
Reaction Mixture: Prepare a reaction cocktail containing:
-
Cell lysate (source of PCC)
-
Propionyl-CoA (substrate)
-
ATP
-
MgCl₂
-
Bovine Serum Albumin (BSA)
-
¹⁴C-labeled sodium bicarbonate (NaH¹⁴CO₃)
-
-
Incubation: Incubate the reaction mixture at 37 °C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Measurement of ¹⁴C Incorporation:
-
The product of the reaction, [¹⁴C]methylmalonyl-CoA, is non-volatile.
-
Unreacted ¹⁴CO₂ is removed by acidification and evaporation.
-
The radioactivity remaining in the non-volatile fraction is quantified using liquid scintillation counting.
-
-
Data Analysis: PCC activity is expressed as picomoles of ¹⁴CO₂ fixed per minute per milligram of protein.
Diagnostic Workflow
The diagnosis of biotin deficiency involves a multi-step process, starting with clinical suspicion and followed by confirmatory biochemical testing. The workflow below outlines a typical diagnostic pathway.
Conclusion
This compound has been robustly validated as an early and sensitive biomarker for the diagnosis of marginal biotin deficiency. Its accumulation in plasma and urine directly reflects the impairment of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase. The quantification of 3-HIA-carnitine by LC-MS/MS offers a reliable and high-throughput method for assessing biotin status. For researchers and professionals in drug development, understanding the role of 3-HIA-carnitine is crucial for identifying patient populations with metabolic disturbances related to biotin and for monitoring the efficacy of interventions aimed at correcting such deficiencies. The detailed methodologies and workflows presented in this guide provide a solid foundation for the integration of 3-HIA-carnitine analysis into research and clinical practice.
References
- 1. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic [bio-protocol.org]
- 5. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative measurement of urinary excretion of 3-hydroxyisovaleryl carnitine by LC-MS/MS as an indicator of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Initial Characterization of 3-Hydroxyisovalerylcarnitine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, initial characterization, and clinical significance of 3-Hydroxyisovalerylcarnitine (C5OH). It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of inborn errors of metabolism.
Introduction
This compound (C5OH), a derivative of 3-hydroxyisovaleric acid and carnitine, has emerged as a critical biomarker in the diagnosis of several inborn errors of metabolism.[1] Its elevated concentration in biological fluids is a primary indicator for newborn screening of organic acidemias.[1] The discovery and characterization of this compound are intrinsically linked to the advancement of analytical techniques, particularly tandem mass spectrometry (MS/MS), which has revolutionized newborn screening programs.[2]
Initially observed in the plasma and urine of patients with isolated 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, its origin from the leucine (B10760876) degradation pathway was confirmed through stable isotope labeling studies.[3][4] Elevated levels of this compound are now known to be associated with a spectrum of metabolic disorders, including 3-MCC deficiency (both in the infant and the mother), 3-hydroxy-3-methylglutaryl (HMG)-CoA lyase deficiency, β-ketothiolase deficiency, and multiple carboxylase deficiency (MCD).[5][6][7]
This guide will delve into the quantitative data, experimental protocols for its detection, and the metabolic pathways associated with this important biomarker.
Quantitative Data
The concentration of this compound is a key parameter in the differential diagnosis of several metabolic disorders. The following table summarizes the quantitative levels of C5OH in various biological matrices.
| Biological Matrix | Condition | Analyte | Concentration Range (μmol/L) | Reference |
| Dried Blood Spot (DBS) | Newborn Screening Cutoff | This compound (C5OH) | < 0.73 | [7] |
| Dried Blood Spot (DBS) | Confirmed 3-MCC Deficiency (First NBS) | This compound (C5OH) | 0.84 - 11.7 | [7] |
| Dried Blood Spot (DBS) | Confirmed 3-MCC Deficiency (Second NBS) | This compound (C5OH) | 0.87 - 15.1 | [7] |
| Breast Milk Spot | Maternal 3-MCC Deficiency | This compound (C5OH) | 1.694 | [8] |
| Breast Milk Spot | Control | This compound (C5OH) | 0.025 - 0.102 | [8] |
| Urine | Maternal 3-MCC Deficiency | 3-Methylcrotonylglycine | 227.98 (mmol/mol Cr) | [1] |
| Urine | Control | 3-Methylcrotonylglycine | Not Detectable | [1] |
| Urine | 3-MCC Deficiency | 3-Hydroxyisovaleric Acid | ~86–244 (mmol/mol creatinine) | [9] |
| Urine | Reference | 3-Hydroxyisovaleric Acid | < 46 (mmol/mol creatinine) | [9] |
Experimental Protocols
The accurate quantification of this compound and associated metabolites is crucial for the diagnosis and management of related metabolic disorders. The following are detailed methodologies for key experiments.
This protocol is a standard method used in newborn screening programs for the detection of elevated acylcarnitines.
-
Sample Preparation:
-
Two 3.2 mm discs are punched from the dried blood spot into a 96-well plate.[10]
-
An internal standard solution (e.g., hydroxyisovalerylcarnitine-d3) in a methanol (B129727): 0.1% formic acid buffer (75:25 v/v) is added to each well.[10]
-
For acylcarnitine analysis, derivatization to their butyl esters is often performed by adding n-butanol-HCl.[11]
-
The plate is then agitated and incubated.
-
The supernatant is transferred to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): A reverse-phase column (e.g., C18 or pentafluorophenyl) is used for separation.[10] The mobile phase typically consists of a gradient of methanol and water with a modifier like formic acid.
-
Tandem Mass Spectrometry (MS/MS): The analysis is performed using an electrospray ionization (ESI) source in positive ion mode.[2] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM), neutral loss, or precursor ion scan mode.[12]
-
MRM: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
-
Precursor Ion Scan: A common scan for acylcarnitines involves scanning for precursors of m/z 85, which corresponds to a fragment of the carnitine moiety.
-
Neutral Loss Scan: A neutral loss of 102 m/z can be used for the analysis of amino acids in the same run.[12]
-
-
This is a confirmatory test for patients with elevated C5OH in newborn screening.
-
Sample Preparation:
-
A specific volume of urine, normalized to creatinine (B1669602) concentration, is used.
-
An internal standard (e.g., a stable isotope-labeled organic acid) is added.
-
The organic acids are extracted from the urine sample using an organic solvent (e.g., ethyl acetate) after acidification.
-
The solvent is evaporated, and the residue is derivatized to make the organic acids volatile. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
-
GC-MS Analysis:
-
Gas Chromatography (GC): The derivatized sample is injected into a GC equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up to separate the different organic acids based on their boiling points and interaction with the stationary phase.
-
Mass Spectrometry (MS): The separated compounds are ionized (typically by electron ionization) and fragmented. The mass spectrometer scans a range of mass-to-charge ratios to detect the characteristic fragmentation patterns of the target organic acids, such as 3-hydroxyisovaleric acid and 3-methylcrotonylglycine.[7][13]
-
Signaling Pathways and Experimental Workflows
Visual representations of the metabolic pathway and experimental workflow provide a clear understanding of the underlying biochemistry and diagnostic procedures.
Caption: Leucine catabolism pathway and the formation of this compound in 3-MCC deficiency.
Caption: Newborn screening workflow for elevated this compound (C5OH).
References
- 1. Clinical and Experimental Pediatrics [e-cep.org]
- 2. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. babysfirsttest.org [babysfirsttest.org]
- 4. This compound in 3-methylcrotonyl-CoA carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dshs.texas.gov [dshs.texas.gov]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publications.aap.org [publications.aap.org]
- 10. tandfonline.com [tandfonline.com]
- 11. cda-amc.ca [cda-amc.ca]
- 12. agilent.com [agilent.com]
- 13. 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCC) | Revvity [revvity.com]
The Metabolic Crossroads: A Technical Guide to the Formation of 3-Hydroxyisovalerylcarnitine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of 3-Hydroxyisovalerylcarnitine (B12287773) (3-HIC), a critical biomarker for certain inborn errors of metabolism and nutritional deficiencies. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols for detection, and provides visual representations of the key pathways and workflows.
Introduction: The Significance of this compound
This compound is an acylcarnitine that emerges from an alternative route in the catabolism of the essential branched-chain amino acid, leucine (B10760876).[1][2][3] Under normal physiological conditions, its presence in bodily fluids is minimal. However, elevated levels of 3-HIC, along with its precursor 3-hydroxyisovaleric acid (3-HIA), serve as a key diagnostic indicator for two primary conditions:
-
3-Methylcrotonyl-CoA Carboxylase Deficiency (MCCD): An autosomal recessive inherited disorder where the enzyme 3-methylcrotonyl-CoA carboxylase is deficient, leading to a block in the leucine degradation pathway.[4][5][6]
-
Biotin (B1667282) Deficiency: A nutritional deficiency of biotin (vitamin B7), which is an essential cofactor for several carboxylase enzymes, including 3-methylcrotonyl-CoA carboxylase.[7][8]
The detection and quantification of 3-HIC are therefore crucial for newborn screening programs and for diagnosing individuals presenting with symptoms of these metabolic disturbances.[9][10][11]
The Leucine Catabolic Pathway and the Genesis of this compound
The formation of 3-HIC is intrinsically linked to the mitochondrial pathway for leucine degradation.
The Canonical Leucine Catabolism Pathway
The breakdown of leucine to acetyl-CoA and acetoacetate (B1235776) involves a series of enzymatic reactions:
-
Transamination: Leucine is converted to α-ketoisocaproate by a branched-chain aminotransferase (BCAT).[12]
-
Oxidative Decarboxylation: α-ketoisocaproate is converted to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.
-
Dehydrogenation: Isovaleryl-CoA is oxidized to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD).
-
Carboxylation: 3-methylcrotonyl-CoA is carboxylated to 3-methylglutaconyl-CoA by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC) .[5] This is the critical step that, when impaired, leads to the formation of 3-HIC.
-
Hydration: 3-methylglutaconyl-CoA is hydrated to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by 3-methylglutaconyl-CoA hydratase.
-
Cleavage: HMG-CoA is cleaved into acetyl-CoA and acetoacetate by HMG-CoA lyase.
The Alternative Pathway: Formation of this compound
When the activity of 3-methylcrotonyl-CoA carboxylase is compromised due to genetic defects or biotin deficiency, 3-methylcrotonyl-CoA accumulates in the mitochondria.[13] This accumulation shunts the metabolite into an alternative pathway:
-
Hydration by Enoyl-CoA Hydratase: The excess 3-methylcrotonyl-CoA is hydrated by enoyl-CoA hydratase (crotonase) to form 3-hydroxyisovaleryl-CoA.[13][14][15][16][17][18] While the primary substrate for this enzyme is typically a trans-2-enoyl-CoA, it can act on 3-methylcrotonyl-CoA under conditions of substrate accumulation.
-
Carnitine Conjugation: 3-hydroxyisovaleryl-CoA is then conjugated with carnitine to form This compound (3-HIC) . This reaction is likely catalyzed by a carnitine acyltransferase , such as carnitine acetyltransferase (CrAT) , which has been shown to have broad specificity for short- and medium-chain acyl-CoAs.[19][20][21][22][23] This step is considered a detoxification mechanism, as it facilitates the transport of the potentially toxic acyl-CoA out of the mitochondria and promotes its excretion in the urine.[13]
Quantitative Data
The following tables summarize key quantitative data related to the metabolites and enzymes in the 3-HIC formation pathway.
| Metabolite | Condition | Matrix | Concentration Range | Reference |
| 3-Hydroxyisovaleric Acid (3-HIA) | Normal (pre-biotin deficiency) | Urine | 8.5 ± 3.2 mmol/mol creatinine | [24] |
| Biotin Deficiency (experimental) | Urine | ~3-fold increase from baseline | [24] | |
| This compound (3-HIC) | MCCD | Dried Blood Spot | Elevated (specific ranges vary by study) | [6][25] |
| Biotin Deficiency | Plasma | Elevated | [26] | |
| Maternal MCCD in breast milk | Breast Milk | Elevated | [4] |
Table 1: Representative concentrations of key metabolites.
| Enzyme | Substrate | Km | Vmax | Notes | Reference |
| 3-Methylcrotonyl-CoA Carboxylase (human) | 3-Methylcrotonyl-CoA | - | - | Kinetic data for the human enzyme is not readily available in literature. | |
| Carnitine Acetyltransferase (human, recombinant) | Acetyl-CoA | 53 ± 5 µM | 118 ± 3 µmol/min/mg | Active with short- and medium-chain acyl-CoAs (C2 to C10-CoA). | [21] |
| Isovaleryl-CoA | 11 ± 1 µM | 106 ± 2 µmol/min/mg | [21] |
Table 2: Kinetic parameters of relevant enzymes.
Experimental Protocols
The detection and quantification of 3-HIC and related metabolites are primarily achieved through mass spectrometry-based techniques.
Acylcarnitine Profiling by Tandem Mass Spectrometry (LC-MS/MS)
This is the primary method used in newborn screening to detect elevated levels of 3-HIC.
Methodology:
-
Sample Collection: Blood is collected via a heel prick onto a filter paper card (Dried Blood Spot - DBS).
-
Sample Preparation: A small punch from the DBS is placed in a microtiter plate. Acylcarnitines are extracted using a solvent, typically methanol, containing internal standards (isotopically labeled acylcarnitines).
-
Derivatization (Optional but common): The extracted acylcarnitines are often derivatized to their butyl esters by heating with butanolic-HCl to improve ionization efficiency and chromatographic separation.
-
LC-MS/MS Analysis: The butylated extract is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatography: A C8 or C18 reversed-phase column is commonly used to separate the different acylcarnitine species.[1][27][28][29][30]
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. A precursor ion scan for m/z 85 (a characteristic fragment of carnitine) is often used to identify all acylcarnitines in the sample. Quantification is then performed using multiple reaction monitoring (MRM) for specific acylcarnitine transitions.
-
-
Data Analysis: The concentration of 3-HIC is determined by comparing its peak area to that of the corresponding internal standard.
Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used as a confirmatory test to measure the levels of 3-hydroxyisovaleric acid (3-HIA) in urine.[8][31]
Methodology:
-
Sample Collection: A random urine sample is collected.
-
Sample Preparation:
-
Derivatization: The dried residue is derivatized to increase the volatility of the organic acids. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[32][33][34]
-
GC-MS Analysis:
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column to separate the different organic acids based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: The separated compounds are ionized (typically by electron impact ionization) and fragmented. The mass spectrometer scans a range of mass-to-charge ratios to generate a mass spectrum for each compound.
-
-
Data Analysis: The organic acids are identified by their retention times and mass spectra, which are compared to a library of known compounds. Quantification is performed by comparing the peak area of 3-HIA to that of the internal standard.
Visualizing the Pathways and Workflows
Signaling Pathways
Leucine Catabolism and 3-HIC Formation.
Experimental Workflows
Newborn Screening Workflow for 3-HIC.
References
- 1. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 2. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Maternal 3-methylcrotonyl-coenzyme A carboxylase deficiency with elevated this compound in breast milk [e-cep.org]
- 5. youtube.com [youtube.com]
- 6. Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]
- 8. Indicators of marginal biotin deficiency and repletion in humans: validation of 3-hydroxyisovaleric acid excretion and a leucine challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Newborn screening and changing face of inborn errors of metabolism in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The isomerase and hydratase reaction mechanism of the crotonase active site of the multifunctional enzyme (type-1), as deduced from structures of complexes with 3S-hydroxy-acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Structural mechanism of enoyl-CoA hydratase: three atoms from a single water are added in either an E1cb stepwise or concerted fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The substrate specificity of carnitine acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The substrate specificity of carnitine acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Carnitine acetyltransferase - Proteopedia, life in 3D [proteopedia.org]
- 23. [PDF] The substrate specificity of carnitine acetyltransferase. | Semantic Scholar [semanticscholar.org]
- 24. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. This compound in 3-methylcrotonyl-CoA carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. LC-MS/MS analysis of acylcarnitines [bio-protocol.org]
- 28. researchgate.net [researchgate.net]
- 29. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 30. [PDF] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues[S] | Semantic Scholar [semanticscholar.org]
- 31. Increased urinary excretion of 3-hydroxyisovaleric acid and decreased urinary excretion of biotin are sensitive early indicators of decreased biotin status in experimental biotin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. aurametrix.weebly.com [aurametrix.weebly.com]
- 33. erndim.org [erndim.org]
- 34. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 35. researchgate.net [researchgate.net]
- 36. metbio.net [metbio.net]
3-Hydroxyisovalerylcarnitine in Newborn Screening for Organic Acidemias: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Newborn screening (NBS) programs have revolutionized the early detection of inborn errors of metabolism (IEM), enabling timely intervention to prevent severe clinical consequences. The use of tandem mass spectrometry (MS/MS) for analyzing amino acids and acylcarnitines from dried blood spots (DBS) is a cornerstone of modern NBS. 3-Hydroxyisovalerylcarnitine (B12287773) (C5-OH), an acylcarnitine derived from the metabolism of the branched-chain amino acid leucine (B10760876), serves as a critical biomarker for several organic acidemias. An elevated C5-OH level in a newborn's blood spot is a strong indicator of a potential metabolic disorder, necessitating prompt follow-up and diagnostic evaluation.[1][2][3][4]
This technical guide provides an in-depth overview of the role of C5-OH in newborn screening for organic acidemias. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the associated metabolic disorders, analytical methodologies, and diagnostic pathways.
Associated Organic Acidemias
An isolated elevation of C5-OH in newborn screening is primarily associated with a group of organic acid disorders affecting the catabolism of leucine.[5][6] The differential diagnosis for an elevated C5-OH level includes:
-
3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency: This is one of the more common organic acidurias detected through newborn screening.[7] It can be present in the infant or be of maternal origin, where the elevated C5-OH in the infant is due to transplacental passage from an asymptomatic mother with 3-MCC deficiency.[7][8]
-
3-Hydroxy-3-Methylglutaryl-CoA (HMG) Lyase Deficiency: This is a more severe disorder that can present with acute metabolic crises in the neonatal period.[5]
-
β-Ketothiolase (BKT) Deficiency: This disorder affects both isoleucine and ketone body metabolism.[9][10][11][12][13]
-
Multiple Carboxylase Deficiency (MCD): This includes biotinidase deficiency and holocarboxylase synthetase deficiency, which affect all biotin-dependent carboxylases, including 3-MCC.[5][6]
Biochemical Pathways of C5-OH Accumulation
The accumulation of this compound is a direct consequence of a block in the leucine catabolic pathway. When specific enzymes are deficient, upstream metabolites accumulate and are shunted into alternative pathways, leading to the formation of C5-OH.
Leucine Catabolism and 3-MCC/HMG-CoA Lyase Deficiencies
In the normal catabolism of leucine, 3-methylcrotonyl-CoA is carboxylated by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase to form 3-methylglutaconyl-CoA. A deficiency in this enzyme (3-MCC deficiency) leads to the accumulation of 3-methylcrotonyl-CoA. This excess is then hydrated to form 3-hydroxyisovaleryl-CoA, which is subsequently conjugated with carnitine to form this compound (C5-OH).[14][15] Further down the pathway, a deficiency in HMG-CoA lyase also leads to an accumulation of upstream metabolites, including 3-hydroxyisovaleryl-CoA, resulting in elevated C5-OH.
Isoleucine and Ketone Body Metabolism in β-Ketothiolase Deficiency
β-ketothiolase is essential for the final step of isoleucine catabolism and for the utilization of ketone bodies in extrahepatic tissues. A deficiency in this enzyme leads to the accumulation of 2-methylacetoacetyl-CoA, which can be metabolized to intermediates that are structurally similar to those in the leucine pathway, potentially leading to an elevation of C5-OH, although tiglylcarnitine (B1262128) (C5:1) is often a more prominent marker.[9][11][13]
Experimental Protocols
The quantitative analysis of this compound from dried blood spots is performed using flow injection analysis-tandem mass spectrometry (FIA-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18]
Sample Preparation
-
Dried Blood Spot Punching: A 3.0 to 3.2 mm disk is punched from the dried blood spot on a Whatman 903 filter paper card into a well of a 96-well microtiter plate.[19][20] This corresponds to approximately 3.0 µL of whole blood.[19]
-
Extraction: The acylcarnitines are extracted from the DBS by adding an extraction solution containing stable isotope-labeled internal standards.[16][19] A common extraction solvent is a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v) or methanol.[19][21] The plate is then agitated for a set period (e.g., 20-30 minutes) at room temperature.[16][19]
-
Derivatization (Optional): Some protocols involve derivatization of the extracted acylcarnitines to their butyl esters.[21] This is achieved by evaporating the supernatant and adding a butanolic hydrochloric acid solution, followed by incubation. However, with the increased sensitivity of modern mass spectrometers, non-derivatized methods are also common and offer simpler sample preparation.[19]
-
Final Preparation: After extraction (and derivatization, if performed), the solvent is typically evaporated under a stream of nitrogen, and the residue is reconstituted in the mobile phase for injection into the MS/MS system.[16]
Tandem Mass Spectrometry (MS/MS) Analysis
-
Instrumentation: A triple quadrupole mass spectrometer is commonly used.[17]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is employed.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[22][23] The instrument is set to monitor for specific precursor-to-product ion transitions for C5-OH and its corresponding internal standard. The precursor ion for C5-OH is typically m/z 262.2, and a common product ion is m/z 85.
-
Quantification: The concentration of C5-OH is determined by comparing the signal intensity of the analyte to that of the known concentration of the stable isotope-labeled internal standard.
Quality Control and Assurance
NBS laboratories must adhere to strict quality control and assurance protocols. This includes the regular analysis of quality control materials with known concentrations of C5-OH at low, medium, and high levels.[24][25] Participation in external quality assessment programs, such as those offered by the CDC's Newborn Screening Quality Assurance Program (NSQAP), is crucial for ensuring the accuracy and reliability of results.[25][26]
Data Presentation: Quantitative C5-OH Levels
The cutoff values for C5-OH can vary between different newborn screening programs and are established based on population data. It is important to note that relying solely on C5-OH levels for diagnosis is insufficient, and ratios with other acylcarnitines are often used to improve specificity.[2][27]
Table 1: Representative Cutoff Values for C5-OH in Newborn Screening
| Screening Program/Region | C5-OH Cutoff Value (µmol/L) | Reference |
| Saudi Arabia (Public Health Laboratory) | 0.8 | [28] |
| Study by Al Mutairi et al. (2024) | 0.73 (revised to 0.50 in 2020) | [2] |
| Minnesota, USA (2001-2006) | >2.0 (in combination with C5OH/C8 ratio >50 for 3MCC) | [29] |
Table 2: Typical C5-OH Levels in Confirmed Cases of Organic Acidemias
| Disorder | Range of C5-OH Levels (µmol/L) | Notes | Reference |
| 3-MCC Deficiency | 0.84 - 15.1 | Levels can vary significantly. Maternal 3-MCC can also cause elevation in the newborn. | [2][7] |
| HMG-CoA Lyase Deficiency | Elevated, specific ranges overlap with other disorders | Often presents with other metabolic abnormalities. | [2] |
| β-Ketothiolase Deficiency | May be elevated | Tiglylcarnitine (C5:1) is often a more prominent marker. | [5] |
Note: The values presented are for illustrative purposes and may not be directly comparable across different studies and laboratories due to variations in methodology.
Diagnostic Workflow and Differential Diagnosis
An elevated C5-OH result on a newborn screen is a presumptive positive and requires immediate follow-up. The following workflow outlines the typical steps for differential diagnosis.
Confirmatory testing is crucial for accurate diagnosis.[6][8] This typically involves:
-
Urine Organic Acid Analysis: This can help differentiate between the various disorders based on the pattern of excreted metabolites. For example, 3-MCC deficiency is characterized by elevated 3-hydroxyisovaleric acid and 3-methylcrotonylglycine.[2]
-
Plasma Acylcarnitine Profile: This provides a more detailed view of the acylcarnitine species and their ratios.
-
Testing of the Mother: It is essential to test the mother's urine for organic acids and plasma for acylcarnitines to rule out maternal 3-MCC deficiency.[8]
-
Enzyme Assays and Molecular Genetic Testing: Definitive diagnosis is often achieved through enzyme activity assays in fibroblasts or lymphocytes, or by sequencing the relevant genes (e.g., MCCC1, MCCC2, HMGCL, ACAT1).
Conclusion
This compound is a vital biomarker in newborn screening programs for the early detection of several organic acidemias. While an elevated C5-OH level is a sensitive indicator, it is not specific to a single disorder. A systematic and comprehensive follow-up, including detailed biochemical analyses of both the infant and the mother, is essential for an accurate differential diagnosis. This technical guide provides a framework for understanding the complexities of C5-OH in newborn screening, from the underlying biochemical pathways to the analytical methodologies and diagnostic workflows. For researchers and drug development professionals, a thorough understanding of these aspects is critical for developing new diagnostic tools and therapeutic interventions for these rare but serious metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0061189) [hmdb.ca]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. dshs.texas.gov [dshs.texas.gov]
- 7. Clinical and Experimental Pediatrics [e-cep.org]
- 8. oklahoma.gov [oklahoma.gov]
- 9. orpha.net [orpha.net]
- 10. Beta-ketothiolase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 11. researchgate.net [researchgate.net]
- 12. Beta-ketothiolase deficiency - Wikipedia [en.wikipedia.org]
- 13. 2-methylacetoacetyl-coenzyme A thiolase (beta-ketothiolase) deficiency: one disease - two pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans [agris.fao.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
- 20. researchgate.net [researchgate.net]
- 21. cincinnatichildrens.org [cincinnatichildrens.org]
- 22. Determination of this compound and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. msacl.org [msacl.org]
- 24. fda.gov [fda.gov]
- 25. nbs.dynamics365portals.us [nbs.dynamics365portals.us]
- 26. External Quality Assessment Program for Newborn Screening of Acylcarnitine in China, 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Characterization of C5 Acylcarnitines and Related Dicarboxylic Acylcarnitines in Saudi Newborns: Screening, Confirmation, and Cutoff Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. aphl.org [aphl.org]
Unraveling the Clinical Significance of Elevated 3-Hydroxyisovalerylcarnitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elevated levels of 3-Hydroxyisovalerylcarnitine (B12287773) (C5OH) in biological fluids are a critical biomarker for a spectrum of inborn errors of metabolism, primarily affecting the leucine (B10760876) catabolism pathway. This technical guide provides an in-depth analysis of the clinical significance of elevated C5OH, the underlying biochemical pathways, and the analytical methodologies for its quantification. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and diagnostics for metabolic disorders. This document summarizes quantitative data, details experimental protocols, and provides visual representations of key metabolic and experimental workflows to facilitate a deeper understanding of the role of C5OH in health and disease.
Introduction to this compound (C5OH)
This compound is an acylcarnitine, an ester of carnitine and 3-hydroxyisovaleric acid. It is a key intermediate in the metabolic pathway of the branched-chain amino acid, leucine.[1] The primary role of carnitine and its acyl-esters is to facilitate the transport of fatty acids into the mitochondria for beta-oxidation.[2] In the context of leucine metabolism, the formation of C5OH serves as a detoxification mechanism to shuttle accumulating toxic metabolites out of the mitochondria.[3] Therefore, the detection of elevated C5OH levels in plasma or urine is a strong indicator of a metabolic block in the leucine degradation pathway.[4][5]
Biochemical Pathway of Leucine Catabolism and the Role of C5OH
The catabolism of leucine is a multi-step process occurring within the mitochondria. A key enzymatic step is the carboxylation of 3-methylcrotonyl-CoA by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC).[6] A deficiency in this enzyme, or in the biotin (B1667282) cofactor, leads to the accumulation of 3-methylcrotonyl-CoA. This excess is then shunted into an alternative pathway where it is hydrated to form 3-hydroxyisovaleryl-CoA.[3][7] To mitigate the toxic effects of this accumulating acyl-CoA, it is esterified with carnitine to form this compound (C5OH), which can then be transported out of the mitochondria and excreted in the urine.[3]
Clinical Significance of Elevated C5OH Levels
Elevated C5OH is a primary marker for several inborn errors of metabolism. Newborn screening programs routinely test for C5OH to enable early diagnosis and intervention.[4][8]
Inborn Errors of Metabolism Associated with Elevated C5OH
-
3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency: This is the most common inborn error of leucine metabolism and is characterized by a deficiency of the 3-MCC enzyme.[6] The clinical presentation can range from asymptomatic to severe metabolic crises.[9]
-
3-Methylglutaconic Aciduria (3-MGA): This is a group of disorders with heterogeneous clinical presentations, all characterized by the excretion of 3-methylglutaconic acid in the urine. Elevated C5OH can be a feature of some types of 3-MGA.[8]
-
3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA) Lyase Deficiency: This disorder affects both leucine metabolism and ketogenesis.[10] Patients can present with severe hypoglycemia and metabolic acidosis.
-
Beta-Ketothiolase (BKT) Deficiency: This condition affects the metabolism of isoleucine and ketones.[10]
-
Biotinidase Deficiency and Holocarboxylase Synthetase Deficiency: These are disorders of biotin metabolism. Since 3-MCC is a biotin-dependent enzyme, a deficiency in biotin recycling (biotinidase deficiency) or attachment to carboxylases (holocarboxylase synthetase deficiency) leads to functional 3-MCC deficiency and elevated C5OH.[8][11]
Maternal 3-MCC Deficiency
Elevated C5OH levels in a newborn can also be indicative of maternal 3-MCC deficiency. In such cases, the abnormal metabolite crosses the placenta from the mother to the fetus.[12] The newborn is metabolically normal, and their C5OH levels will normalize after birth.[13] It is crucial to investigate the mother when a newborn screen is positive for elevated C5OH to ensure proper diagnosis and management for the mother.[12]
Quantitative Data on this compound Levels
The following tables summarize the quantitative levels of this compound in various biological matrices and clinical conditions.
Table 1: Reference Ranges for this compound (C5OH)
| Biological Matrix | Population | Reference Range | Citation(s) |
| Plasma | Healthy Adults | 0.002 - 0.008 µmol/L | [8] |
| Dried Blood Spot | Newborns | < 0.5 µmol/L | [14] |
| Urine | Healthy Adults | Not typically reported as a primary diagnostic marker; ratio to creatinine (B1669602) is used. | [15] |
Table 2: this compound (C5OH) Levels in Pathological Conditions
| Condition | Biological Matrix | C5OH Level | Citation(s) |
| Marginal Biotin Deficiency | Plasma | 0.012 - 0.038 µmol/L | [8] |
| 3-MCC Deficiency | Dried Blood Spot (Newborn) | 0.82 - 9.11 µmol/L | [7][14] |
| Maternal 3-MCC Deficiency | Maternal Serum | Markedly elevated (specific values vary) | [13] |
| Maternal 3-MCC Deficiency | Breast Milk | Markedly elevated (specific values vary) | [13] |
| Multiple Carboxylase Deficiency | Serum and Urine | Increased levels compared to healthy individuals | [16] |
Experimental Protocols for C5OH Quantification
The gold standard for the quantification of this compound is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS).
Analysis of Acylcarnitines from Dried Blood Spots (DBS) by Flow-Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS)
This method is widely used in newborn screening programs.
Methodology:
-
Sample Preparation:
-
A 3.2 mm punch is taken from the dried blood spot and placed in a well of a microtiter plate.[17]
-
100 µL of an extraction solution containing stable isotope-labeled internal standards in methanol (B129727) is added to each well.[17][18]
-
The plate is sealed and incubated at 45°C for 45 minutes with shaking.[17]
-
The supernatant is transferred to a new plate for analysis.[17]
-
-
Derivatization (Butylation):
-
The extracted sample is dried under nitrogen.
-
200 µL of 3N butanolic HCl is added, and the sample is heated at 60°C for 30 minutes to form butyl esters of the acylcarnitines.[19]
-
-
FIA-MS/MS Analysis:
-
The derivatized sample is injected into the mass spectrometer via flow injection.
-
The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Acylcarnitines are detected using precursor ion scanning of m/z 85 or multiple reaction monitoring (MRM).
-
Quantification of C5OH in Plasma by LC-MS/MS
This method offers high specificity and is used for confirmatory testing and research.
Methodology:
-
Sample Preparation:
-
100 µL of plasma is mixed with 900 µL of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 7.0).[1]
-
Internal standard (e.g., D3-3HIA-carnitine) is added.
-
The mixture is subjected to solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.[1][4]
-
The cartridge is washed, and the acylcarnitines are eluted with 2% formic acid in methanol.[1]
-
The eluate is dried and reconstituted for injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic separation is performed on a C18 column with a gradient elution using a mobile phase of water and methanol containing 0.1% trifluoroacetic acid or formic acid.[1][6]
-
Detection is carried out using a triple quadrupole mass spectrometer in positive ESI mode with MRM.[1]
-
The MRM transition for C5OH is typically monitored.
-
Diagnostic Workflow for Elevated C5OH
The following diagram outlines a typical diagnostic workflow following an elevated C5OH result from a newborn screen.
Conclusion
Elevated this compound is a valuable biomarker for the diagnosis of several inborn errors of metabolism, most notably those affecting the leucine catabolism pathway. Its inclusion in newborn screening programs has been instrumental in the early detection and management of these potentially life-threatening conditions. A thorough understanding of the underlying biochemistry, coupled with robust and precise analytical methods, is essential for accurate diagnosis and for the development of novel therapeutic strategies. This guide provides a foundational resource for professionals in the field, summarizing the critical aspects of C5OH's clinical significance and analysis. Further research into the precise genotype-phenotype correlations and the long-term outcomes of individuals identified through newborn screening will continue to refine our understanding and management of these metabolic disorders.
References
- 1. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. revvity.com [revvity.com]
- 4. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Biotinidase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Clinical and Experimental Pediatrics [e-cep.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of this compound and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 18. Characterising the urinary acylcarnitine and amino acid profiles of HIV/TB co-infection, using LC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. harvardapparatus.com [harvardapparatus.com]
The Biochemistry of 3-Hydroxyisovalerylcarnitine: A Technical Guide for Researchers and Drug Development Professionals
Introduction
3-Hydroxyisovalerylcarnitine (B12287773) (3-HIC), also known as C5-OH carnitine, is a pivotal intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876). Its accumulation in biological fluids serves as a critical biomarker for a spectrum of inborn errors of metabolism and nutritional deficiencies, most notably 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, multiple carboxylase deficiency (MCD), and biotinidase deficiency. This technical guide provides an in-depth exploration of the biochemistry of 3-HIC, its role in various metabolic pathways, associated pathologies, and the analytical methodologies for its quantification. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development who are focused on metabolic disorders.
The Metabolic Origin and Function of this compound
This compound is an acylcarnitine, a class of compounds essential for the transport of fatty acids into the mitochondria for beta-oxidation. 3-HIC is specifically derived from the metabolism of leucine.
Leucine Catabolism Pathway
The breakdown of leucine is a multi-step process occurring within the mitochondria. A key enzymatic step is the biotin-dependent carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, catalyzed by 3-methylcrotonyl-CoA carboxylase (3-MCC). When this enzyme is deficient or its cofactor, biotin (B1667282), is unavailable, 3-methylcrotonyl-CoA accumulates. This accumulation leads to an alternative metabolic route where 3-methylcrotonyl-CoA is hydrated to form 3-hydroxyisovaleryl-CoA. To mitigate the toxic effects of this accumulating acyl-CoA, it is conjugated with carnitine by carnitine acyltransferases to form this compound, which can then be exported from the mitochondria and excreted in urine.[1],[2],[3]
The Role of Biotin
Biotin is an essential cofactor for several carboxylase enzymes, including 3-MCC. A deficiency in biotin, either due to dietary insufficiency, impaired absorption, or genetic defects in biotin recycling (biotinidase deficiency) or utilization (holocarboxylase synthetase deficiency), leads to reduced activity of these carboxylases.[4],[5] This results in a metabolic state mimicking multiple carboxylase deficiency, with elevated levels of 3-HIC and other metabolic markers. Therefore, 3-HIC is a sensitive biomarker for assessing biotin status.[2],[6],[5]
Pathological Significance of Elevated this compound
Elevated levels of 3-HIC are indicative of several inherited metabolic disorders.
3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency
This is the most common inborn error of leucine metabolism and is characterized by isolated deficiency of the 3-MCC enzyme.[7],[8],[9] The clinical presentation is highly variable, ranging from asymptomatic individuals identified through newborn screening to those with severe metabolic crises, including lethargy, hypotonia, and seizures, often triggered by illness or fasting.[7],[10]
Multiple Carboxylase Deficiency (MCD)
MCD results from defects in either holocarboxylase synthetase or biotinidase.[11],[12] Holocarboxylase synthetase is responsible for attaching biotin to the carboxylase enzymes, while biotinidase recycles biotin. Deficiency in either enzyme leads to the functional impairment of multiple carboxylases, resulting in a more complex metabolic phenotype than isolated 3-MCC deficiency.
Beta-Ketothiolase Deficiency
This is a disorder of isoleucine catabolism and ketone body metabolism.[11],[2] While the primary metabolic block is in the isoleucine pathway, secondary effects can lead to the accumulation of various acyl-CoAs, which can interfere with other metabolic pathways, including leucine degradation, sometimes resulting in a mild elevation of 3-HIC.[12]
Quantitative Data
The concentration of 3-HIC in various biological matrices is a key diagnostic parameter. The following tables summarize typical concentrations in healthy individuals and in patients with relevant metabolic disorders.
| Biological Matrix | Condition | Concentration Range (μmol/L) | Reference(s) |
| Dried Blood Spot | Normal (Newborn) | < 0.7 | [10] |
| 3-MCC Deficiency (Newborn) | 0.84 - 15.1 | [12] | |
| Maternal 3-MCC Deficiency (Newborn) | 3.67 - 6.96 | [10] | |
| Plasma/Serum | Normal (Adult) | < 0.11 | [2] |
| Biotin Deficiency (induced) | Increase of ~3-fold from baseline | [6],[13] | |
| Urine | Normal | < 2.93 mmol/mol creatinine | [14] |
| 3-MCC Deficiency | Significantly elevated | [10] |
Note: Reference ranges can vary between laboratories and methodologies.
Experimental Protocols
The gold standard for the quantification of 3-HIC and other acylcarnitines is tandem mass spectrometry (MS/MS), typically coupled with liquid chromatography (LC-MS/MS) or employed in a flow-injection analysis setup (FIA-MS/MS).
Sample Preparation from Dried Blood Spots (DBS)
-
Punching: A 3.2 mm disc is punched from the dried blood spot into a well of a 96-well microtiter plate.[15],[16]
-
Extraction: 100 µL of an extraction solution, typically methanol (B129727) containing stable isotope-labeled internal standards (e.g., d3-C5-OH carnitine), is added to each well.[15],[17]
-
Incubation: The plate is agitated for 30 minutes at room temperature to facilitate the extraction of acylcarnitines.
-
Drying: The supernatant is transferred to a new plate and dried under a stream of nitrogen.[15]
-
Derivatization (optional but common): The dried extract is reconstituted in 100 µL of 3N butanolic-HCl and incubated at 60°C for 30 minutes to form butyl esters. This step improves chromatographic properties and ionization efficiency.[18],[15]
-
Final Reconstitution: The butylated sample is dried again and reconstituted in a solvent suitable for LC-MS/MS analysis, such as 80:20 methanol:water.[15]
LC-MS/MS Analysis
-
Chromatography: While FIA-MS/MS is used for high-throughput screening, LC-MS/MS provides better separation of isomers. A C8 or C18 reversed-phase column is commonly used with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.[8],[19]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.
-
Detection: Acylcarnitines are typically detected using a precursor ion scan of m/z 85 (for underivatized acylcarnitines) or m/z 144 (for butylated acylcarnitines), or more commonly, through Multiple Reaction Monitoring (MRM) for specific acylcarnitine species. The MRM transition for butylated 3-HIC is typically m/z 318.2 -> m/z 144.2.[18],[20]
Conclusion
This compound is a crucial biomarker in the diagnosis and management of several inborn errors of metabolism and nutritional deficiencies. A thorough understanding of its biochemistry, the metabolic pathways it is involved in, and the analytical methods for its detection is essential for researchers and clinicians in the field of metabolic diseases. The information provided in this guide serves as a comprehensive resource to aid in the ongoing research and development of diagnostics and therapeutics for these conditions.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Beta-ketothiolase deficiency - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Figure 1. [The biotin cycle]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2-methylacetoacetyl-coenzyme A thiolase (beta-ketothiolase) deficiency: one disease - two pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-ketothiolase (BKT) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 8. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound in 3-methylcrotonyl-CoA carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Maternal 3-methylcrotonyl-coenzyme A carboxylase deficiency with elevated this compound in breast milk [e-cep.org]
- 11. orpha.net [orpha.net]
- 12. Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genetics.testcatalog.org [genetics.testcatalog.org]
- 15. agilent.com [agilent.com]
- 16. Drug, Lipid, and Acylcarnitine Profiling Using Dried Blood Spot (DBS) Technology in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 17. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative measurement of urinary excretion of 3-hydroxyisovaleryl carnitine by LC-MS/MS as an indicator of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of this compound and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Hydroxyisovalerylcarnitine in Urine vs. Plasma: A Technical Guide for Researchers
An In-depth Analysis of Preliminary Studies, Methodologies, and Clinical Significance for Drug Development Professionals, Scientists, and Researchers.
Executive Summary
3-Hydroxyisovalerylcarnitine (B12287773) (3-HIA-carnitine), a derivative of the leucine (B10760876) catabolic pathway, has emerged as a critical biomarker for certain inborn errors of metabolism, notably 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, and for assessing biotin (B1667282) status. This technical guide provides a comprehensive overview of preliminary studies comparing the presence and quantitative levels of 3-HIA-carnitine in urine and plasma. It details the analytical methodologies for its detection, presents comparative quantitative data, and illustrates the underlying biochemical pathways and diagnostic workflows. This document is intended to serve as a foundational resource for researchers and professionals involved in drug development and metabolic disease research, offering insights into the utility of urinary and plasma 3-HIA-carnitine as diagnostic and monitoring markers.
Introduction
3-Methylcrotonyl-CoA carboxylase (3-MCC) is a biotin-dependent enzyme essential for the normal catabolism of the branched-chain amino acid leucine. A deficiency in this enzyme, an autosomal recessive disorder, leads to the accumulation of upstream metabolites.[1][2] The body attempts to detoxify the buildup of 3-methylcrotonyl-CoA by converting it to 3-hydroxyisovaleric acid and subsequently conjugating it with carnitine to form this compound (C5-OH).[3] This metabolite is then excreted in urine and can be detected at elevated levels in plasma.[4] Consequently, elevated 3-HIA-carnitine is a primary marker in newborn screening programs for 3-MCC deficiency.[5][6]
Furthermore, since 3-MCC is a biotin-dependent carboxylase, its activity is compromised in states of biotin deficiency. This leads to an increase in plasma and urinary 3-HIA-carnitine, making it a sensitive and early indicator of marginal biotin deficiency.[7][8] Understanding the correlation and comparative levels of 3-HIA-carnitine in both urine and plasma is crucial for developing robust diagnostic and monitoring strategies for these metabolic conditions.
Quantitative Data: Urine vs. Plasma this compound
Preliminary studies have consistently shown that in conditions of impaired leucine metabolism, 3-HIA-carnitine is elevated in both urine and plasma.[9] A key study involving experimentally induced marginal biotin deficiency in healthy adults provides valuable comparative data, demonstrating a strong positive correlation between plasma and urinary concentrations of 3-HIA-carnitine.
Below is a summary of quantitative data from a study that measured 3-HIA-carnitine in both plasma and urine from the same individuals at baseline (biotin-sufficient) and after 28 days of a biotin-deficient diet.
| Condition | Matrix | Analyte | Mean Concentration (Day 0) | Mean Concentration (Day 28) | Unit | Fold Increase |
| Biotin Sufficient | Plasma | 3-HIA-carnitine | ~6 | ~18 | nmol/L | ~3.0 |
| Biotin Deficient | Urine | 3-HIA-carnitine | ~0.04 | ~0.14 | µmol/mmol creatinine | ~3.5 |
Table adapted from data presented in Stratton et al., J Nutr, 2011.[7]
The study found a significant linear relationship between plasma 3-HIA-carnitine concentration and urinary excretion, with the plasma concentration predicting 87% of the variability in urinary excretion. This strong correlation suggests that both matrices can be reliably used for assessing metabolic disturbances related to 3-MCC and biotin status.
Experimental Protocols
The quantification of 3-HIA-carnitine in biological fluids is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[8][9][10]
Plasma this compound Analysis by LC-MS/MS
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated 3-HIA-carnitine).
-
Perform protein precipitation by adding an organic solvent such as methanol (B129727).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[8]
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transition for 3-HIA-carnitine and its internal standard.[8]
Urine this compound Analysis by LC-MS/MS
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex.
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute the urine supernatant with deionized water (e.g., 30-fold dilution).
-
Add the internal standard to the diluted urine.
-
The sample is then ready for direct injection into the LC-MS/MS system. A solid-phase extraction step is generally not required for urine analysis, which allows for high throughput.[10]
Chromatographic and Mass Spectrometric Conditions: The LC-MS/MS conditions for urine analysis are similar to those for plasma analysis, utilizing a C18 column, a gradient elution with an acidified mobile phase, and detection by MRM in positive ESI mode.[10]
Visualizations: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Glycine and L-carnitine therapy in 3-methylcrotonyl-CoA carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCC) | Revvity [revvity.com]
- 6. Is l-Carnitine Supplementation Beneficial in 3-Methylcrotonyl-CoA Carboxylase Deficiency? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary excretion of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of this compound and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of 3-Hydroxyisovalerylcarnitine (C5-OH) in Human Plasma and Urine by LC-MS/MS
Introduction
3-Hydroxyisovalerylcarnitine (C5-OH), an acylcarnitine, is a critical biomarker for monitoring disorders related to leucine (B10760876) metabolism.[1][2] Elevated levels of C5-OH are indicative of certain inborn errors of metabolism, such as 3-methylcrotonyl-CoA carboxylase (MCC) deficiency, and can also serve as a functional marker for biotin (B1667282) deficiency.[3][4][5] Accurate and sensitive quantification of this compound in biological matrices is therefore essential for clinical diagnosis, newborn screening, and monitoring therapeutic interventions.[6][7]
This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma and urine. The method utilizes a simple sample preparation procedure and offers high throughput, precision, and accuracy, making it suitable for both research and clinical laboratory settings.
Principle
The method involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a reverse-phase column and detection by tandem mass spectrometry. Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
Clinical Significance
An increased concentration of this compound is a key indicator for several metabolic disorders:
-
3-Methylcrotonyl-CoA Carboxylase (MCC) Deficiency: A genetic disorder affecting the metabolism of the amino acid leucine.[2]
-
Biotinidase Deficiency and Holocarboxylase Synthetase Deficiency: These disorders lead to multiple carboxylase deficiency, affecting the activity of biotin-dependent enzymes, including MCC.
-
Biotin Deficiency: Reduced activity of the biotin-dependent MCC enzyme leads to an accumulation of 3-methylcrotonyl-CoA, which is then shunted to an alternative pathway forming 3-hydroxyisovaleric acid and subsequently this compound.[3][8]
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride (analytical standard)
-
Deuterated this compound (or other suitable internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
-
Human urine (drug-free)
Equipment
-
Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical column (e.g., C18, 100 x 2.1 mm, 2.7 µm)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation (Plasma)
-
Thaw: Allow plasma samples, calibrators, and quality controls (QCs) to thaw at room temperature.
-
Aliquoting: Pipette 50 µL of each sample, calibrator, and QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 100 µL of the internal standard working solution (in acetonitrile) to each tube.
-
Protein Precipitation: Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Sample Preparation (Urine)
-
Thaw and Mix: Thaw urine samples and vortex to ensure homogeneity.
-
Dilution: Dilute the urine sample 1:10 with water.
-
Aliquoting: Take 50 µL of the diluted urine.
-
Internal Standard Addition: Add 100 µL of the internal standard working solution.
-
Vortex and Centrifuge: Vortex the mixture and centrifuge if any particulate matter is present.
-
Transfer and Inject: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 100 x 2.1 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-9 min (5% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 248.1 → 85.1; Internal Standard (d9-C5-OH): m/z 257.2 → 85.1 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
| Ion Source Temp. | 500°C |
Quantitative Data Summary
The following table summarizes the performance characteristics of the described LC-MS/MS method, compiled from various literature sources.
| Parameter | Plasma | Urine | Reference |
| Linearity (ng/mL) | 1 - 500 | 5 - 1000 | [3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 5 | [3] |
| Intra-day Precision (%CV) | < 10% | < 12% | [3][6] |
| Inter-day Precision (%CV) | < 15% | < 15% | [3][6] |
| Accuracy (% Recovery) | 90 - 110% | 88 - 112% | [3][6] |
| Extraction Recovery | > 85% | Not Applicable | [3] |
Signaling Pathways and Workflows
Caption: Experimental workflow for C5-OH quantification.
Caption: Leucine catabolic pathway and C5-OH formation.
Discussion
This LC-MS/MS method provides a reliable and efficient means for the quantification of this compound in human plasma and urine. The simple sample preparation protocol allows for high-throughput analysis, which is particularly advantageous in clinical and newborn screening settings. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in instrument response.
The chromatographic separation is critical for resolving this compound from its isomers, which can interfere with accurate quantification. The described gradient elution effectively separates these compounds, ensuring the specificity of the assay.
Conclusion
The validated LC-MS/MS method detailed in this application note is a powerful tool for researchers, scientists, and drug development professionals for the accurate and precise quantification of this compound. This method can be readily implemented in a laboratory with standard LC-MS/MS instrumentation and can aid in the diagnosis and management of related metabolic disorders.
References
- 1. The Molecular Basis of 3-Methylcrotonylglycinuria, a Disorder of Leucine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 3. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urinary excretion of 3-hydroxyisovaleric acid and 3-hydroxyisovaleryl carnitine increases in response to a leucine challenge in marginally biotin-deficient humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Analysis of 3-Hydroxyisovalerylcarnitine in Dried Blood Spots by LC-MS/MS
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative analysis of 3-Hydroxyisovalerylcarnitine (B12287773) (C5OH) in dried blood spots (DBS) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a key biomarker for the diagnosis of several inborn errors of metabolism, most notably 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, which is an inherited disorder of leucine (B10760876) catabolism. The accurate and precise measurement of C5OH in DBS is crucial for newborn screening programs and clinical research. This protocol outlines a non-derivatized sample preparation method and provides LC-MS/MS parameters for the sensitive and specific quantification of C5OH.
Introduction
This compound (C5OH) is an acylcarnitine that accumulates in the body due to defects in the metabolic pathway of the branched-chain amino acid leucine. Elevated levels of C5OH are a primary indicator for 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an autosomal recessive disorder. Newborn screening programs widely utilize the analysis of acylcarnitines in dried blood spots to detect this and other metabolic disorders early in life, allowing for timely intervention and management.[1][2]
Tandem mass spectrometry (MS/MS) has become the gold standard for the analysis of acylcarnitines in DBS due to its high sensitivity, specificity, and multiplexing capabilities.[1] This application note details a robust and reproducible LC-MS/MS method for the quantification of C5OH in DBS samples. The method employs a simple protein precipitation extraction and uses a stable isotope-labeled internal standard to ensure accuracy.
Experimental Protocols
Materials and Reagents
-
This compound (C5OH) analytical standard
-
This compound-d3 (C5OH-d3) internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Dried blood spot collection cards (e.g., Whatman 903)
-
Control dried blood spots (available from programs like the Newborn Screening Quality Assurance Program - NSQAP)[3]
Sample Preparation
-
From a dried blood spot card, punch a 3.0 mm or 3.2 mm disk into a clean 1.5 mL microcentrifuge tube or a well of a 96-well plate.[4]
-
Prepare an extraction solution of 85:15 (v/v) acetonitrile:water containing the internal standard, this compound-d3. The concentration of the internal standard should be optimized based on the instrument's sensitivity and the expected range of C5OH concentrations.
-
To each DBS punch, add 100-200 µL of the extraction solution.[4][5]
-
Seal the tubes or plate and vortex briefly.
-
Incubate the samples for 20-30 minutes at room temperature on a microplate shaker.[4][5]
-
Centrifuge the samples to pellet the filter paper and any precipitated proteins.
-
Carefully transfer the supernatant to a new tube or well for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic or a shallow gradient optimized for separation from isobars |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Optimized for the specific instrument |
| Ion Spray Voltage | Optimized for the specific instrument |
| Collision Gas | Argon |
Table 3: MRM Transitions for this compound (C5OH) and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (C5OH) | 262.2 | 85.1 | Optimized (e.g., 20-30) |
| This compound-d3 (IS) | 265.2 | 85.1 | Optimized (e.g., 20-30) |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. The theoretical monoisotopic mass for the protonated C5OH molecule [M+H]+ is approximately 262.1655.[6] The characteristic product ion for acylcarnitines is m/z 85.[1][6]
Data Presentation and Method Validation
The method should be validated to ensure its performance for the intended application. Key validation parameters include linearity, precision, accuracy, and sensitivity.
Table 4: Linearity of this compound (C5OH) Assay
| Parameter | Result |
| Calibration Range (µM) | 0.04 - 10.14 |
| Regression Model | Linear |
| Weighting | 1/x or 1/x² |
| Correlation Coefficient (r²) | > 0.99 |
Data synthesized from multiple sources indicating common performance characteristics.[7][8]
Table 5: Precision and Accuracy of this compound (C5OH) Assay
| QC Level | Concentration (µM) | Intra-assay CV (%) | Inter-assay CV (%) | Accuracy (% Recovery) |
| Low (LQC) | 0.119 | < 15 | < 15 | 85 - 115 |
| Medium (MQC) | 5.071 | < 15 | < 15 | 85 - 115 |
| High (HQC) | 7.606 | < 15 | < 15 | 85 - 115 |
Concentrations for QC levels are based on published data.[7] Acceptance criteria for CV and accuracy are based on typical bioanalytical method validation guidelines.
Table 6: Sensitivity of the this compound (C5OH) Assay
| Parameter | Value (µM) |
| Lower Limit of Quantification (LLOQ) | 0.040 |
LLOQ value based on published data.[7]
Visualizations
Leucine Catabolism Pathway
The following diagram illustrates the metabolic pathway of leucine, highlighting the step catalyzed by 3-methylcrotonyl-CoA carboxylase and the subsequent formation of this compound when this enzyme is deficient.
Caption: Leucine catabolism and C5OH formation.
Experimental Workflow
The diagram below outlines the major steps in the analytical protocol for this compound in dried blood spots.
References
- 1. cincinnatichildrens.org [cincinnatichildrens.org]
- 2. revvity.com [revvity.com]
- 3. Proficiency testing outcomes of this compound measurements by tandem mass spectrometry in newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
- 5. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 6. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Hydroxyisovalerylcarnitine Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisovalerylcarnitine (B12287773) (3-HIC), also known as C5-OH acylcarnitine, is a critical biomarker for monitoring inborn errors of leucine (B10760876) metabolism and for assessing biotin (B1667282) deficiency.[1][2][3] An elevated concentration of 3-HIC in biological fluids such as plasma, serum, urine, and dried blood spots can indicate metabolic disorders like 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, β-ketothiolase deficiency, and multiple carboxylase deficiency.[4] Accurate and reliable quantification of 3-HIC is paramount for the timely diagnosis and management of these conditions.
The analytical method of choice for 3-HIC measurement is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1][5] However, the accuracy of LC-MS/MS analysis is highly dependent on the sample preparation technique employed to remove interfering substances from the biological matrix. This document provides detailed application notes and protocols for three common sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Signaling Pathway: Leucine Catabolism and the Role of Biotin
The concentration of this compound is intrinsically linked to the catabolism of the branched-chain amino acid leucine and the availability of the vitamin biotin. The following diagram illustrates the metabolic pathway leading to the formation of 3-HIC and highlights the critical role of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC). A deficiency in biotin or a genetic defect in the 3-MCC enzyme leads to an accumulation of 3-methylcrotonyl-CoA, which is subsequently shunted towards the formation of 3-hydroxyisovaleric acid and its carnitine ester, 3-HIC.
Quantitative Data Summary
The choice of sample preparation method can significantly impact the recovery of 3-HIC and the extent of matrix effects, which in turn affect the accuracy and sensitivity of the assay. The following table summarizes quantitative data for different sample preparation techniques based on published literature for acylcarnitines. It is important to note that these values can vary depending on the specific matrix, LC-MS/MS system, and validation protocol.
| Parameter | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction (Cation Exchange) | Liquid-Liquid Extraction (Butanol) |
| Recovery (%) | >80%[6] | 83 ± 7%[7][8] | >80% (for C2-C8 acylcarnitines) |
| Matrix Effect | Present, can be significant | Minimized | Variable |
| LOD (Limit of Detection) | Not consistently reported | Nanomolar range | Not consistently reported |
| LOQ (Limit of Quantification) | ~0.1 µmol/L (for short-chain acylcarnitines) | ~0.1 µmol/L (for acylcarnitines)[9] | Not consistently reported |
| Throughput | High | Medium | Medium |
| Cost per Sample | Low | High | Medium |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples. Acetonitrile is a commonly used precipitating agent that yields clean extracts for acylcarnitine analysis.
Workflow Diagram:
Protocol:
-
Sample Collection: Collect blood in EDTA-containing tubes and centrifuge at 2000 x g for 15 minutes at 4°C to obtain plasma. Store plasma at -80°C until analysis.
-
Reagent Preparation: Prepare a stock solution of the internal standard (e.g., d3-3-Hydroxyisovalerylcarnitine) in a suitable solvent like methanol.
-
Sample Preparation: a. Thaw plasma samples on ice. b. In a microcentrifuge tube, add 100 µL of plasma. c. Spike with an appropriate amount of the internal standard working solution. d. Add 300 µL of ice-cold acetonitrile. e. Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Protein Removal: a. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: a. Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate, avoiding disturbance of the protein pellet.
-
Analysis: a. The supernatant can be directly injected into the LC-MS/MS system. Alternatively, the solvent can be evaporated under a stream of nitrogen and the residue reconstituted in the initial mobile phase for analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction provides a more thorough cleanup than protein precipitation by utilizing a stationary phase to selectively retain the analyte of interest while interfering substances are washed away. For acylcarnitines, which are positively charged, cation exchange SPE is a highly effective technique.
Workflow Diagram:
References
- 1. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maternal 3-methylcrotonyl-coenzyme A carboxylase deficiency with elevated this compound in breast milk [e-cep.org]
- 5. Determination of this compound and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Development of solid phase extraction strategies to minimize the effect of human urine matrix effect on the response of carnitine by UPLC–MS/MS - CONICET [bicyt.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Robust Detection of 3-Hydroxyisovalerylcarnitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisovalerylcarnitine (B12287773) (C5OH) is a critical biomarker for monitoring several inborn errors of metabolism, most notably 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency and biotinidase deficiency.[1][2][3][4] Its detection and quantification are also vital in assessing biotin (B1667282) status in patient populations.[5][6][7][8] An elevated concentration of C5OH in biological fluids such as blood and urine is a primary indicator of disruptions in the leucine (B10760876) catabolic pathway.[1][5][6][8] This document provides a detailed protocol for a robust and validated assay for the quantitative determination of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold-standard analytical method for this application.[9][10][11]
Signaling Pathway and Metabolic Context
This compound is an acylcarnitine that accumulates when the normal metabolism of the branched-chain amino acid leucine is impaired. Specifically, a deficiency in the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase leads to a buildup of 3-methylcrotonyl-CoA. This intermediate is then shunted into an alternative pathway, leading to the formation of 3-hydroxyisovaleryl-CoA, which is subsequently conjugated with carnitine to form this compound.[12][13]
Quantitative Data Summary
The following tables summarize quantitative data for this compound levels in various biological matrices and conditions.
Table 1: this compound Concentrations in Dried Blood Spots (DBS) from Proficiency Testing [9]
| Method | Mean C5OH Concentration (μmol/L) |
| Derivatized | 2.80 |
| Non-derivatized | 2.67 |
Table 2: Plasma this compound in Response to Biotin Deficiency [5][6][8]
| Study Day | Fold Increase from Baseline (Day 0) | p-value |
| Day 28 | ~3-fold | 0.027 |
Table 3: Urinary this compound in Response to Biotin Deficiency [7]
| Study Day | Mean Fold Increase in Excretion from Baseline (Day 0) | p-value |
| Day 28 | 3.5-fold | 0.026 |
Experimental Protocols
The following protocols describe the methodology for the quantitative analysis of this compound in biological samples using LC-MS/MS.
Protocol 1: Analysis of this compound in Dried Blood Spots (DBS)
This protocol is adapted from methodologies used in newborn screening programs.[9]
1. Materials and Reagents:
-
Dried blood spot punches (3 mm)
-
Methanol containing a deuterated internal standard (e.g., d3-C5OH carnitine)
-
96-well filter plates
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C8 or C18 analytical column
2. Sample Preparation Workflow:
3. LC-MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound (C5OH): Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).
-
Internal Standard (e.g., d3-C5OH): Monitor the corresponding transition for the deuterated analog.
-
-
Chromatography: Utilize a gradient elution with a mobile phase consisting of water and acetonitrile (B52724) with a modifier such as formic acid to achieve separation from isomeric compounds.
4. Data Analysis:
-
Quantify C5OH by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using standards of known concentrations to determine the concentration in unknown samples.
Protocol 2: Analysis of this compound in Plasma
This protocol is based on methods developed for assessing biotin status.[5][6]
1. Materials and Reagents:
-
Plasma samples
-
Acetonitrile containing a deuterated internal standard (e.g., d3-C5OH carnitine)
-
Microcentrifuge tubes
-
LC-MS/MS system
-
Analytical column (e.g., C8 or C18)
2. Sample Preparation:
-
To 50 µL of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
3. LC-MS/MS Parameters:
-
Follow the same LC-MS/MS parameters as described in Protocol 1.
4. Data Analysis:
-
Perform quantification as described in Protocol 1.
Protocol 3: Analysis of this compound in Urine
This protocol is designed for the analysis of urinary C5OH.[7]
1. Materials and Reagents:
-
Urine samples
-
Deuterated internal standard (e.g., d3-C5OH carnitine)
-
LC-MS/MS system
-
Analytical column (e.g., C8 or C18)
2. Sample Preparation:
-
Thaw urine samples and centrifuge to remove any particulate matter.
-
Dilute the urine sample (e.g., 1:10) with the initial mobile phase containing the internal standard.
-
Vortex to mix.
-
Directly inject the diluted sample into the LC-MS/MS system. Note: A solid-phase extraction (SPE) step may be incorporated for cleaner samples if necessary, but direct injection is often sufficient.[7]
3. LC-MS/MS Parameters:
-
Follow the same LC-MS/MS parameters as described in Protocol 1.
4. Data Analysis:
-
Perform quantification as described in Protocol 1. Results should be normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Conclusion
The LC-MS/MS-based methods described provide a robust and sensitive approach for the quantitative analysis of this compound in various biological matrices. Accurate and precise measurement of C5OH is essential for the diagnosis and management of several inherited metabolic disorders and for research into nutritional deficiencies. The provided protocols offer a foundation for laboratories to develop and validate their own assays for this important biomarker.
References
- 1. This compound in 3-methylcrotonyl-CoA carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Methylcrotonyl-CoA carboxylase deficiency detected by tandem mass spectrometry in mexican population | Medicina Universitaria [elsevier.es]
- 3. Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0061189) [hmdb.ca]
- 5. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative measurement of urinary excretion of 3-hydroxyisovaleryl carnitine by LC-MS/MS as an indicator of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Proficiency testing outcomes of this compound measurements by tandem mass spectrometry in newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of this compound and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maternal 3-methylcrotonyl-coenzyme A carboxylase deficiency with elevated this compound in breast milk [e-cep.org]
- 12. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Hydroxyisovalerylcarnitine as a Functional Marker for Biotin Status
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotin (B1667282), a water-soluble B vitamin, is an essential cofactor for five mammalian carboxylases that play critical roles in fatty acid synthesis, gluconeogenesis, and the catabolism of several amino acids.[1] Biotin deficiency can lead to serious neurological and dermatological issues. While frank biotin deficiency is rare, marginal deficiency may be more common, particularly during pregnancy, in patients receiving long-term anticonvulsant therapy, or with certain genetic disorders.[2] Accurate assessment of biotin status is crucial for diagnosis and intervention. 3-Hydroxyisovalerylcarnitine (3-HIA-carnitine) has emerged as an early, sensitive, and reliable functional marker of biotin status.[2][3][4] These application notes provide a comprehensive overview and detailed protocols for its use.
Biochemical Basis of 3-HIA-carnitine as a Biotin Marker
The utility of 3-HIA-carnitine as a biomarker is rooted in the catabolism of the branched-chain amino acid, leucine (B10760876). A key step in this pathway is catalyzed by the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase (MCC), which requires biotin as a cofactor.[1][5]
In a state of biotin deficiency, the activity of MCC is impaired. This leads to the accumulation of its substrate, 3-methylcrotonyl-CoA.[1][6] The excess 3-methylcrotonyl-CoA is then shunted into an alternative metabolic pathway, where it is converted to 3-hydroxyisovaleryl-CoA.[2][6] To mitigate potential mitochondrial toxicity, 3-hydroxyisovaleryl-CoA is conjugated with carnitine by carnitine acyltransferase to form 3-HIA-carnitine, which is then exported from the mitochondria and can be detected in plasma, urine, and dried blood spots.[1][2] Therefore, an elevated concentration of 3-HIA-carnitine serves as a direct functional indicator of reduced MCC activity and, by extension, biotin insufficiency.[1][5][7]
Caption: Leucine catabolism and the formation of 3-HIA-carnitine in biotin deficiency.
Data Presentation: Quantitative Changes in 3-HIA-carnitine
Studies involving experimentally induced marginal biotin deficiency in healthy adults have consistently demonstrated a significant increase in both plasma and urinary 3-HIA-carnitine levels. This response underscores its sensitivity as a biomarker.
Table 1: Plasma 3-HIA-carnitine Concentrations in Response to Induced Biotin Deficiency
| Study Population | Duration of Deficiency | Baseline Concentration (mean) | Post-Deficiency Concentration (mean) | Fold Increase (approx.) | P-value | Reference |
|---|---|---|---|---|---|---|
| 3 healthy adults | 28 days | ~0.93 ng/mL | ~2.79 ng/mL | 3-fold | 0.027 | [1][5] |
| 10 healthy adults | 28 days | Not specified | Not specified | Significant increase | < 0.0001 |[3][6] |
Table 2: Urinary 3-HIA-carnitine Excretion in Response to Induced Biotin Deficiency
| Study Population | Duration of Deficiency | Baseline Excretion (mean) | Post-Deficiency Excretion (mean) | Fold Increase (approx.) | P-value | Reference |
|---|---|---|---|---|---|---|
| 4 healthy adults | 28 days | Not specified | Not specified | 3.5-fold | 0.026 | [8] |
| 10 healthy adults | 28 days | Not specified | Not specified | 3-fold | < 0.0001 |[2] |
Table 3: Reported Reference Ranges for 3-HIA-carnitine
| Matrix | Population | Reference Range | Reference |
|---|---|---|---|
| Plasma | Adults | Endogenous level measured at 2.80 ± 0.821 ng/mL | [1] |
| Urine | General | < 2.93 millimoles/mole creatinine | [9] |
| Dried Blood Spot | Udupi, South India | 0.01–0.49 µM |[10] |
Note: Reference ranges can vary between laboratories and populations. It is essential to establish laboratory-specific normal ranges.
Experimental Protocols
The gold standard for the quantification of 3-HIA-carnitine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[1][5][7][8]
Protocol: Quantification of 3-HIA-carnitine in Plasma by LC-MS/MS
This protocol is adapted from validated methods described in the literature.[1][5]
1. Principle: Plasma proteins are precipitated, and the supernatant containing 3-HIA-carnitine and an internal standard is analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
2. Materials and Reagents:
-
Plasma samples (collected in EDTA or heparin tubes)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., d3-acetylcarnitine or a specific C5OH-carnitine isotope)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
3. Sample Preparation:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of ACN containing the internal standard.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Gradient: A typical gradient would start with low %B, ramp up to a high %B to elute the analyte, followed by a re-equilibration step.
-
-
Tandem Mass Spectrometer: A triple quadrupole mass spectrometer is required for Multiple Reaction Monitoring (MRM).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for 3-HIA-carnitine and the internal standard must be optimized. For 3-HIA-carnitine (C5OH), a common precursor ion is m/z 248.2.
-
5. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the concentration of the calibration standards.
-
Use a linear regression model to fit the curve.
-
Calculate the concentration of 3-HIA-carnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for the quantification of 3-HIA-carnitine via LC-MS/MS.
Application Notes
-
High Sensitivity and Early Detection: Plasma and urinary 3-HIA-carnitine are sensitive indicators of even marginal biotin deficiency, often showing significant increases before clinical symptoms appear.[2][3] In one study, 7 out of 10 subjects showed elevated plasma 3-HIA-carnitine by day 14 of a biotin-deficient diet.[3]
-
Advantages over Other Methods: Measurement of 3-HIA-carnitine is technically less demanding and has higher throughput compared to traditional enzyme activity assays, such as measuring propionyl-CoA carboxylase (PCC) in lymphocytes.[1][6] This makes it more suitable for large-scale population studies.
-
Sample Stability and Volume: The analyte is stable, and the assay requires a small sample volume, which is advantageous for studies involving vulnerable populations like newborns or for longitudinal monitoring.[3]
-
Clinical Applications:
-
Pregnancy: Assessing biotin status during pregnancy is critical, as marginal deficiency may be teratogenic.[1]
-
Newborn Screening: 3-HIA-carnitine is an important marker in newborn screening for several inborn errors of metabolism, including MCC deficiency, holocarboxylase synthetase deficiency, and biotinidase deficiency.[9][11][12]
-
Drug Monitoring: It can be used to monitor the biotin status of patients on long-term anticonvulsant therapies, which are known to interfere with biotin levels.[2]
-
-
Potential Confounders: Since 3-HIA-carnitine is a product of leucine catabolism, its levels can be influenced by dietary leucine intake.[1][10] This should be considered when interpreting results, especially in individuals with unusually high or low protein consumption.
Conclusion
This compound is a robust, sensitive, and specific functional biomarker for assessing biotin status. Its measurement via LC-MS/MS offers a high-throughput and reliable method suitable for a wide range of research and clinical applications. The clear biochemical link between biotin availability, MCC enzyme activity, and 3-HIA-carnitine production provides a strong foundation for its use in diagnosing marginal biotin deficiency and in monitoring at-risk populations.
References
- 1. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary excretion of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Quantitative measurement of urinary excretion of 3-hydroxyisovaleryl carnitine by LC-MS/MS as an indicator of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genetics.testcatalog.org [genetics.testcatalog.org]
- 10. researchgate.net [researchgate.net]
- 11. Clinical and Experimental Pediatrics [e-cep.org]
- 12. Human Metabolome Database: Showing metabocard for this compound (HMDB0061189) [hmdb.ca]
Application Notes and Protocols for Monitoring Metabolic Disorders Using 3-Hydroxyisovalerylcarnitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisovalerylcarnitine (3-HIC), also known as C5-OH acylcarnitine, is a critical biomarker for the diagnosis and monitoring of several inborn errors of metabolism. It is an intermediate in the catabolism of the branched-chain amino acid leucine (B10760876). Elevated concentrations of 3-HIC in biological fluids such as plasma, urine, and dried blood spots are indicative of defects in the leucine degradation pathway. This document provides detailed application notes on the clinical significance of 3-HIC and comprehensive protocols for its quantification, aiding researchers and clinicians in the effective monitoring of associated metabolic disorders.
Clinical Significance
Elevated levels of this compound are primarily associated with the following metabolic disorders:
-
3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency: This is the most common inborn error of leucine metabolism and is characterized by a deficiency of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase.[1][2] The presence of elevated amounts of 3-HIC in plasma and urine is a key diagnostic marker for this condition.[1]
-
Biotinidase Deficiency and Holocarboxylase Synthetase Deficiency: These disorders affect the recycling and utilization of biotin (B1667282), a crucial cofactor for several carboxylases, including 3-MCC. Consequently, a functional 3-MCC deficiency occurs, leading to an accumulation of 3-HIC.[3]
-
Other Organic Acidemias: Elevated 3-HIC may also be observed in other metabolic disorders such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency and beta-ketothiolase deficiency.[3]
The quantification of 3-HIC is a cornerstone of newborn screening programs worldwide, enabling the early detection and management of these treatable conditions.[2] Monitoring 3-HIC levels is also crucial for assessing the efficacy of dietary interventions and other therapeutic strategies in affected individuals.
Data Presentation
Table 1: Reference Ranges of this compound in Healthy Individuals
| Biological Matrix | Analyte | Reference Range | Method of Analysis |
| Plasma/Serum | This compound | < 0.11 µmol/L | LC-MS/MS |
| Urine | This compound | < 30 mmol/mol creatinine | GC-MS, LC-MS/MS |
Note: Reference ranges can vary between laboratories. It is recommended that each laboratory establishes its own reference intervals.
Table 2: Typical Concentrations of this compound in Metabolic Disorders
| Metabolic Disorder | Biological Matrix | Typical Concentration Range |
| 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency | Urine | 27.1 - 1314.0 mmol/mol creatinine[4] |
| Biotinidase Deficiency (Partial) | Plasma | Mildly elevated C5OH may be revealed |
| Marginal Biotin Deficiency (Experimentally Induced) | Plasma | ~3-fold increase from baseline |
| Marginal Biotin Deficiency (Experimentally Induced) | Urine | ~3.5-fold increase from baseline[5] |
Experimental Protocols
Protocol 1: Quantification of this compound in Dried Blood Spots (DBS) by Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)
This protocol is widely used in newborn screening for the rapid and high-throughput analysis of acylcarnitines.
1. Materials and Reagents:
- Dried blood spot collection cards
- 1/8 inch single hole puncher
- 1.5 mL microcentrifuge tubes or 96-well plates
- Extraction solution: Methanol (B129727) containing stable isotope-labeled internal standards (e.g., d3-3-Hydroxyisovalerylcarnitine).
- Derivatization reagent: 3N Butanolic-HCl (optional, but commonly used to form butyl esters for improved ionization)
- Reconstitution solution: 80:20 (v/v) Methanol:Water
2. Sample Preparation:
- Punch a 3.2 mm (1/8 inch) disc from the dried blood spot into a well of a 96-well plate.[6]
- Add 100 µL of the extraction solution containing internal standards to each well.[7]
- Seal the plate and shake on a rocker for 30 minutes at room temperature to extract the acylcarnitines.[7]
- (Optional Derivatization Step) Transfer the extract to a new plate and evaporate to dryness under a stream of nitrogen at 40-60°C.
- Add 100 µL of 3N Butanolic-HCl and incubate at 60°C for 30 minutes.[6]
- Evaporate the butanolic-HCl to dryness under nitrogen.
- Reconstitute the dried residue in 100 µL of the reconstitution solution.[6]
3. FIA-MS/MS Analysis:
- Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
- Injection Method: Flow injection analysis.
- Ionization Mode: Positive ion mode.
- Scan Mode: Precursor ion scan of m/z 85 (for underivatized acylcarnitines) or a specific neutral loss scan. Alternatively, Multiple Reaction Monitoring (MRM) can be used for targeted quantification.[6]
- Data Analysis: Quantify 3-HIC by comparing the signal intensity of the analyte to its corresponding stable isotope-labeled internal standard.
Protocol 2: Quantification of this compound in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a more specific and sensitive quantification of 3-HIC, often used for confirmatory testing and research.
1. Materials and Reagents:
- Human plasma
- 1.5 mL microcentrifuge tubes
- Protein precipitation solution: Acetonitrile (B52724) containing stable isotope-labeled internal standards (e.g., d3-3-Hydroxyisovalerylcarnitine).
- LC-MS grade water with 0.1% formic acid
- LC-MS grade methanol with 0.1% formic acid
- Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
2. Sample Preparation:
- Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
- Add 300 µL of cold acetonitrile containing the internal standard.
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.
- Transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer with an ESI source.
- Chromatographic Column: A C18 reversed-phase column (e.g., Agilent Zorbax Eclipse XDB-C18, 150 × 4.6 mm, 5 µm).[8]
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol.
- Gradient Elution: A suitable gradient to separate 3-HIC from its isomers and other interfering substances.
- Ionization Mode: Positive ion mode.
- Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The transition for 3-HIC is typically monitored.
- Data Analysis: Create a calibration curve using standards of known concentrations and quantify the 3-HIC in the plasma samples based on the peak area ratio of the analyte to the internal standard.
Mandatory Visualizations
Caption: Leucine catabolism pathway and the formation of 3-HIC.
Caption: Experimental workflow for 3-HIC analysis.
Caption: Role of 3-HIC in diagnosing metabolic disorders.
References
- 1. This compound in 3-methylcrotonyl-CoA carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-methylcrotonyl-CoA carboxylase deficiency: Clinical, biochemical, enzymatic and molecular studies in 88 individuals | springermedizin.de [springermedizin.de]
- 3. mdpi.com [mdpi.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Quantitative measurement of urinary excretion of 3-hydroxyisovaleryl carnitine by LC-MS/MS as an indicator of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 8. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-Hydroxyisovalerylcarnitine in Human Plasma and Urine using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxyisovalerylcarnitine (B12287773) (3-HIC) is an acylcarnitine that serves as a crucial biomarker for certain inborn errors of metabolism and as an early indicator of biotin (B1667282) deficiency.[1][2] An elevated concentration of 3-HIC in biological fluids such as plasma and urine is indicative of impaired activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase, which plays a role in the leucine (B10760876) catabolic pathway.[2][3] Accurate and sensitive quantification of 3-HIC is therefore essential for clinical diagnosis and research. This application note provides a detailed protocol for the quantitative analysis of 3-HIC in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a method offering high accuracy, precision, and reproducibility.[4][5]
Analytical Standards
The success of quantitative analysis relies on the availability of high-purity analytical standards. Certified reference materials for this compound and its isotopically labeled internal standard are commercially available from various suppliers.
Table 1: Commercially Available Analytical Standards
| Compound | Supplier | Catalog Number (Example) | Purity |
| 3-Hydroxyisovaleryl-L-carnitine | Sigma-Aldrich | 91298 | Analytical Standard |
| This compound | MedChemExpress | HY-N11200 | >99% |
| Isovaleryl-L-carnitine-(trimethyl-d9) (Internal Standard) | Lumiprobe | 4374 | >95% |
| Acylcarnitine Reference Standards (including C5-OH) | Eurisotop | NSK-B-G1 | N/A |
Signaling Pathway and Metabolic Relevance
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proficiency testing outcomes of this compound measurements by tandem mass spectrometry in newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Determination of this compound and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of 3-Hydroxyisovalerylcarnitine in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisovalerylcarnitine (C5OH-carnitine) is a critical intermediate in the mitochondrial catabolism of the branched-chain amino acid, leucine (B10760876).[1][2] It serves as a key biomarker for certain inborn errors of metabolism, particularly those affecting the leucine degradation pathway, such as 3-methylcrotonyl-CoA carboxylase (MCC) deficiency and biotinidase deficiency.[3][4][5] Elevated levels of this compound are indicative of a metabolic block at the MCC enzyme step, leading to the accumulation of upstream metabolites.[6] Cell culture models, especially patient-derived fibroblasts, are invaluable tools for studying the pathophysiology of these disorders and for evaluating potential therapeutic interventions.[6][7]
This document provides detailed protocols for the reliable and accurate quantification of this compound in cell culture models using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Leucine Catabolism
The breakdown of leucine is a multi-step process occurring within the mitochondria. A defect in the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC) leads to the accumulation of 3-methylcrotonyl-CoA. This is then shunted into an alternative pathway, resulting in the formation of 3-hydroxyisovaleric acid and its subsequent conjugation with carnitine to form this compound.
Experimental Protocols
Cell Culture and Treatment
This protocol is designed for adherent cell lines such as human fibroblasts.
Materials:
-
Control and patient-derived fibroblast cell lines (e.g., from a patient with MCC deficiency)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Cell scrapers
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed control and patient-derived fibroblasts in 6-well plates or T25 flasks and culture until they reach approximately 80-90% confluency.
-
For experiments involving metabolic challenges, replace the standard medium with a specialized medium (e.g., leucine-enriched or leucine-depleted) for a defined period (e.g., 24-48 hours).
-
At the time of harvest, place the culture plates on ice.
-
Aspirate the culture medium.
-
Quickly wash the cell monolayer twice with ice-cold PBS to remove any residual medium.
-
Proceed immediately to the metabolite extraction protocol.
Metabolite Extraction from Cultured Cells
This protocol is optimized for the extraction of acylcarnitines.
Materials:
-
Ice-cold 80% methanol (B129727) (Methanol:Water, 80:20, v/v)
-
1.5 mL microcentrifuge tubes
-
Centrifuge capable of 15,000 x g and 4°C
Procedure:
-
After the final PBS wash, add 1 mL of ice-cold 80% methanol to each well of a 6-well plate (or an appropriate volume for other culture vessels).
-
Using a cell scraper, scrape the cells in the methanol solution.
-
Pipette the cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.
-
Vortex the tubes for 30 seconds.
-
Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[8]
-
Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
The supernatant can be stored at -80°C until analysis or dried down under a stream of nitrogen and reconstituted for LC-MS/MS analysis.
Quantitative Analysis by LC-MS/MS
Instrumentation and Reagents:
-
UHPLC system coupled to a tandem mass spectrometer (e.g., SCIEX 7500 system or equivalent).[8]
-
C18 analytical column (e.g., Phenomenex Kinetex C18, 2.6 µm, 150x4.6 mm).[8]
-
Stable isotope-labeled internal standard (e.g., D3-3-Hydroxyisovalerylcarnitine).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
LC-MS/MS Workflow Diagram:
LC Method:
-
Flow rate: 0.5 mL/min
-
Injection volume: 5 µL
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: Linear gradient to 98% B
-
10-12 min: Hold at 98% B
-
12-12.5 min: Return to 2% B
-
12.5-15 min: Re-equilibration at 2% B
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 248.1 -> Product ion (Q3) m/z 85.1
-
D3-3-Hydroxyisovalerylcarnitine (IS): Precursor ion (Q1) m/z 251.1 -> Product ion (Q3) m/z 85.1
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
Data Analysis and Quantification:
-
Generate a calibration curve using a series of known concentrations of a this compound standard spiked with a fixed concentration of the internal standard.
-
Plot the peak area ratio (analyte/internal standard) against the concentration of the standard.
-
Calculate the concentration of this compound in the cell culture samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the final concentration to the total protein content or cell number of the original sample to account for variations in cell density.
Data Presentation
The following tables present representative quantitative data for this compound in control and MCC-deficient fibroblast cell lines under basal and leucine-challenged conditions. These values are illustrative and may vary depending on the specific cell line and experimental conditions.
Table 1: Basal Levels of this compound in Fibroblast Models
| Cell Line | Genotype | This compound (pmol/mg protein) |
| Control 1 | Wild-Type | 0.8 ± 0.2 |
| Control 2 | Wild-Type | 1.1 ± 0.3 |
| MCC-deficient 1 | MCCC1 mutant | 25.4 ± 3.1 |
| MCC-deficient 2 | MCCC2 mutant | 31.7 ± 4.5 |
Table 2: Effect of Leucine Challenge on this compound Levels
| Cell Line | Condition | This compound (pmol/mg protein) | Fold Change (vs. Basal) |
| Control 1 | Basal | 0.9 ± 0.2 | - |
| Control 1 | + Leucine (48h) | 1.5 ± 0.4 | 1.7 |
| MCC-deficient 1 | Basal | 26.1 ± 3.5 | - |
| MCC-deficient 1 | + Leucine (48h) | 85.3 ± 9.8 | 3.3 |
Conclusion
The protocols outlined in this document provide a robust framework for the quantitative analysis of this compound in cell culture models. Accurate measurement of this key metabolite is essential for understanding the biochemical consequences of metabolic disorders like MCC deficiency and for the preclinical assessment of novel therapeutic strategies. The use of patient-derived cell lines offers a clinically relevant system to investigate disease mechanisms and drug efficacy.
References
- 1. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Leucine (HMDB0000687) [hmdb.ca]
- 3. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 4. 3-methylcrotonyl-CoA carboxylase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0061189) [hmdb.ca]
- 6. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 3-methylcrotonyl-CoA carboxylase deficient human skin fibroblast transcriptome reveals underlying mitochondrial dysfunction and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
Application Notes and Protocols for High-Throughput Screening of 3-Hydroxyisovalerylcarnitine in Clinical Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxyisovalerylcarnitine (B12287773) (C5OH) is a critical biomarker for the detection of several inborn errors of metabolism.[1][2] Primarily, elevated levels of C5OH are indicative of 3-methylcrotonyl-CoA carboxylase (3MCC) deficiency, an autosomal recessive disorder of leucine (B10760876) metabolism.[3][4][5][6] Additionally, increased concentrations of C5OH can be associated with multiple carboxylase deficiency, biotinidase deficiency, 3-hydroxy-3-methylglutaryl-CoA (HMG) lyase deficiency, and beta-ketothiolase deficiency.[2][4][7] Given its clinical significance, high-throughput screening of C5OH is a standard component of newborn screening programs worldwide, enabling early diagnosis and intervention to prevent severe metabolic crises and neurological damage.[4][5]
The most widely adopted analytical technique for high-throughput screening of C5OH is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10][11] This method offers high sensitivity, specificity, and the ability to multiplex the analysis of C5OH with other acylcarnitines and amino acids from a single dried blood spot (DBS) sample.[12] These application notes provide a detailed protocol for the high-throughput screening of this compound in clinical samples using LC-MS/MS, along with relevant data and visualizations.
Leucine Catabolism Pathway and the Role of this compound
The catabolism of the branched-chain amino acid leucine is a multistep process that occurs within the mitochondria. An impairment in this pathway leads to the accumulation of specific intermediates. This compound is formed when 3-hydroxyisovaleryl-CoA, an intermediate in the leucine degradation pathway, is conjugated with carnitine. This conjugation is a detoxification mechanism to transport the accumulating acyl-CoA esters out of the mitochondria.[13] The following diagram illustrates the key steps in the leucine catabolism pathway leading to the formation of this compound.
Quantitative Data Summary
The concentration of this compound is a key diagnostic parameter. The following table summarizes representative cutoff values used in newborn screening and concentration changes observed in a clinical study. It is important to note that cutoff values can vary between laboratories and populations.[2][8]
| Parameter | Sample Type | Population | Value (µmol/L) | Reference |
| Newborn Screening Cutoff | Dried Blood Spot | Newborns | < 1.0 | [7] |
| Newborn Screening Cutoff | Dried Blood Spot | Newborns | ≥ 1.0 to < 2.0 (Abnormal) | [7] |
| Newborn Screening Cutoff | Dried Blood Spot | Newborns | ≥ 2.0 (Critical) | [7] |
| Newborn Screening Cutoff | Dried Blood Spot | Newborns | < 0.73 | [8] |
| Newborn Screening Range (Positive Cases) | Dried Blood Spot | Newborns with C5OH-related disorders | 0.84 - 15.1 | [8] |
| Baseline (Biotin Sufficient) | Plasma | Healthy Adults | ~0.02 - 0.04 (approx. from graph) | [9] |
| Post-Biotin Depletion | Plasma | Healthy Adults | ~0.06 - 0.12 (approx. 3-fold increase) | [9] |
Experimental Protocols
High-Throughput Screening Workflow
The overall workflow for the high-throughput screening of this compound from clinical samples is depicted below.
Protocol for Dried Blood Spot (DBS) Sample Preparation
This protocol is adapted for high-throughput analysis and is compatible with 96-well plate formats.
Materials:
-
Dried blood spot collection cards
-
1/8 inch (3.2 mm) hole puncher
-
96-well microcentrifuge tubes or plates
-
Plate shaker
-
Nitrogen evaporator
-
Extraction Solution: Methanol containing stable isotope-labeled internal standards (e.g., d3-C5OH carnitine)
-
Derivatization Reagent (Optional): 3M HCl in n-butanol
-
Reconstitution Solution: 80:20 (v/v) Methanol:Water with 0.1% formic acid
Procedure:
-
Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well plate.[14]
-
To each well, add 100 µL of the extraction solution containing the internal standards.[12]
-
Seal the plate and shake for 30 minutes at room temperature.
-
Centrifuge the plate to pellet the paper disc.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40-60°C.[12]
-
(Optional Derivatization Step for butylation) Add 100 µL of 3M HCl in n-butanol to each well. Seal the plate and incubate at 60°C for 30 minutes. Evaporate to dryness under nitrogen.[12]
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.[12]
-
Vortex briefly and centrifuge. The plate is now ready for LC-MS/MS analysis.
Protocol for Plasma Sample Preparation
This protocol utilizes a simple protein precipitation method.
Materials:
-
Plasma samples
-
Microcentrifuge tubes
-
Precipitation Solution: Acetonitrile containing stable isotope-labeled internal standards (e.g., d3-C5OH carnitine)
-
Centrifuge
Procedure:
-
Pipette 50 µL of plasma into a microcentrifuge tube.[4]
-
Add 300 µL of the cold precipitation solution containing internal standards.[4]
-
Vortex for 10 seconds to mix thoroughly.[15]
-
Incubate at ambient temperature for 10 minutes to allow for protein precipitation.[15]
-
Centrifuge at 10,000 rpm for 10 minutes.[4]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
The following are general parameters for the analysis of this compound. These should be optimized for the specific instrument being used.
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm particle size)[5]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile[5]
-
Injection Volume: 1-10 µL
-
Column Temperature: 50°C[5]
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is typically used to elute the acylcarnitines. An example gradient is as follows:
-
0-0.5 min: 10% B
-
0.5-5.0 min: Ramp to 95% B
-
5.0-7.0 min: Hold at 95% B
-
7.1-9.0 min: Return to 10% B for re-equilibration
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[5]
-
Scan Type: Multiple Reaction Monitoring (MRM)[11]
-
MRM Transitions: The precursor ion for this compound (and its isomers) is typically m/z 248.1. A common product ion is m/z 85.1, which is characteristic of the carnitine backbone.
-
Analyte (C5OH): Q1: 248.1 -> Q3: 85.1
-
Internal Standard (d3-C5OH): Q1: 251.1 -> Q3: 85.1
-
-
Instrument Parameters: Source temperature, gas flows, and collision energy should be optimized for maximum signal intensity.
Conclusion
The high-throughput screening of this compound using LC-MS/MS is a robust and reliable method for the early detection of several inborn errors of metabolism. The protocols outlined in these application notes provide a framework for establishing this assay in a clinical or research laboratory. Adherence to proper quality control and assurance measures is essential for accurate and reproducible results. Early identification of elevated C5OH levels through these screening methods is crucial for timely clinical intervention and improved patient outcomes.
References
- 1. Leucine Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdc.gov [cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vdh.virginia.gov [vdh.virginia.gov]
- 8. Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of this compound and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Characterization of C5 Acylcarnitines and Related Dicarboxylic Acylcarnitines in Saudi Newborns: Screening, Confirmation, and Cutoff Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cda-amc.ca [cda-amc.ca]
- 15. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 16. Acetyl-L-Carnitine in Plasma Analyzed with LCMS - AppNote [mtc-usa.com]
Application Notes and Protocols for Enhanced Detection of 3-Hydroxyisovalerylcarnitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisovalerylcarnitine (B12287773) (3-HIA-carnitine or C5OH) is a critical biomarker for diagnosing several inborn errors of metabolism, including 3-methylcrotonyl-CoA carboxylase deficiency, holocarboxylase synthetase deficiency, and biotinidase deficiency.[1][2][3] It is also considered a functional marker for marginal biotin (B1667282) deficiency.[1] Accurate and sensitive quantification of 3-HIA-carnitine in biological matrices such as plasma, serum, and dried blood spots is crucial for clinical diagnosis and research.
The inherent properties of 3-HIA-carnitine, a small and polar zwitterionic molecule, can present analytical challenges for detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Derivatization is a common strategy employed to enhance the analytical performance of acylcarnitine analysis. This involves chemically modifying the analyte to improve its chromatographic retention, ionization efficiency, and fragmentation characteristics, ultimately leading to increased sensitivity and specificity of detection.
These application notes provide an overview and detailed protocols for the derivatization of 3-HIA-carnitine, with a primary focus on the widely adopted butylation method. Alternative derivatization strategies are also discussed.
Principle of Derivatization for Enhanced LC-MS/MS Detection
Derivatization enhances the detection of 3-HIA-carnitine by addressing several analytical challenges:
-
Improved Ionization Efficiency: The quaternary amine of carnitine is permanently charged, but the carboxyl group can suppress ionization in positive electrospray ionization (ESI) mode. Esterification of the carboxyl group, for example through butylation, neutralizes the negative charge, leading to a more stable and efficiently formed positive ion.
-
Increased Hydrophobicity: The addition of a butyl group increases the hydrophobicity of the molecule, leading to better retention on reversed-phase chromatographic columns. This allows for improved separation from endogenous interferences and other acylcarnitines.
-
Characteristic Fragmentation: Derivatized 3-HIA-carnitine produces specific fragment ions in the mass spectrometer, which can be used for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).
-
Resolution of Isobaric Interferences: Derivatization can help to differentiate between isobaric compounds (molecules with the same nominal mass). For example, butylation allows for the chromatographic separation of certain isobaric acylcarnitines that would otherwise be indistinguishable by flow-injection analysis.
Principle of derivatization for enhanced detection.
Derivatization Methods
Butylation (Butyl Esterification)
Butylation is the most common derivatization method for the analysis of acylcarnitines, including 3-HIA-carnitine, particularly in the context of newborn screening. This method involves the esterification of the carboxylic acid group of 3-HIA-carnitine with n-butanol in the presence of an acidic catalyst, typically acetyl chloride or hydrochloric acid.
Workflow for Butylation of 3-HIA-carnitine
Butylation workflow for 3-HIA-carnitine analysis.
Experimental Protocol: Butylation of Acylcarnitines in Plasma/Serum
Materials:
-
n-Butanol (analytical grade)
-
Acetyl chloride (analytical grade)
-
Methanol (LC-MS grade)
-
Internal Standard solution (e.g., deuterated 3-HIA-carnitine in methanol)
-
Nitrogen evaporator
-
Heating block or oven set to 65°C
-
Vortex mixer
-
Centrifuge
-
Sample vials
Procedure:
-
Sample Preparation:
-
Pipette 10-50 µL of plasma or serum into a clean microcentrifuge tube.
-
Add an appropriate volume of internal standard solution.
-
Add 200 µL of cold methanol to precipitate proteins.
-
-
Extraction:
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Evaporation:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40-50°C.
-
-
Derivatization:
-
Prepare the butanolic HCl reagent by slowly adding acetyl chloride to n-butanol (e.g., 1:10 v/v). Caution: This reaction is exothermic and should be performed in a fume hood. A common preparation is 3 M HCl in n-butanol.
-
Add 50-100 µL of the freshly prepared butanolic HCl reagent to the dried extract.
-
Vortex briefly to dissolve the residue.
-
Seal the tube and incubate at 65°C for 15-20 minutes.
-
-
Final Preparation:
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitute the dried derivatized sample in an appropriate volume (e.g., 100 µL) of the initial LC-MS/MS mobile phase.
-
Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data: Comparison of Derivatized vs. Underivatized 3-HIA-carnitine
| Method | Mean Concentration (µmol/L) | % Difference | Reference |
| Underivatized | 2.67 | - | [4] |
| Butylation | 2.80 | +4.9% | [4] |
LC-MS/MS Parameters for Butylated 3-HIA-carnitine
The analysis is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Butylated 3-HIA-carnitine | 304.2 | 85.1 | Varies by instrument |
| Butylated d3-3-HIA-carnitine (IS) | 307.2 | 85.1 | Varies by instrument |
Note: The precursor ion corresponds to the [M]+ of the butylated 3-HIA-carnitine. The product ion at m/z 85 is a characteristic fragment of the carnitine backbone.
3-Nitrophenylhydrazine (3-NPH) Derivatization
3-NPH is a derivatizing agent that reacts with carboxylic acids to form hydrazones, which can improve chromatographic properties and ionization efficiency. While not as commonly reported for 3-HIA-carnitine as butylation, it has been successfully applied to the broader analysis of acylcarnitines. This method may offer an alternative for specific research applications.
Principle: 3-NPH reacts with the carboxyl group of 3-HIA-carnitine in the presence of a coupling agent (e.g., EDC) and a catalyst (e.g., pyridine) to form a 3-nitrophenylhydrazone derivative. This derivative can then be analyzed by LC-MS/MS.
A detailed, validated protocol specifically for 3-HIA-carnitine using 3-NPH is not widely available. Researchers would need to adapt and validate protocols developed for other short-chain acylcarnitines or carboxylic acids.
Fluorescent Derivatization
For detection methods other than mass spectrometry, such as HPLC with fluorescence detection, derivatization with a fluorescent tag is necessary. Reagents like 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate (B1224126) have been used for the fluorescent labeling of acylcarnitines.
Principle: The derivatizing agent reacts with the carboxyl group of 3-HIA-carnitine to attach a fluorescent moiety. The resulting derivative can be excited at a specific wavelength and its emission detected, allowing for sensitive quantification. This method is generally more complex and less specific than LC-MS/MS and is not the current standard for 3-HIA-carnitine analysis in clinical or drug development settings.
Summary and Recommendations
For the enhanced detection of this compound, butylation is the most established and validated derivatization method. It reliably improves the analytical characteristics of 3-HIA-carnitine for LC-MS/MS analysis, leading to sensitive and specific quantification. The provided protocol for butylation serves as a robust starting point for researchers and scientists. While other derivatization methods exist, their application to 3-HIA-carnitine is less documented, and their use would require significant method development and validation. For routine and high-throughput analysis in clinical and drug development environments, the butylation-based LC-MS/MS method is the recommended approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0061189) [hmdb.ca]
- 4. Proficiency testing outcomes of this compound measurements by tandem mass spectrometry in newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of 3-Hydroxyisovalerylcarnitine (C5-OH)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the analysis of 3-Hydroxyisovalerylcarnitine (B12287773) (C5-OH), specifically addressing isomeric interference.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers that interfere with the analysis of this compound (C5-OH)?
A1: The primary challenge in the accurate quantification of this compound (C5-OH), a key marker for various metabolic disorders, is the presence of several structural isomers. These isomers often have the same mass-to-charge ratio (m/z), making them indistinguishable by standard tandem mass spectrometry (MS/MS) alone.[1][2] The most significant interfering isomers are the four diastereomers of 3-hydroxy-2-methyl-butyryl-L-carnitine.[1] Additionally, other C5-acylcarnitine isomers can pose challenges, including isovalerylcarnitine (B1198194) and pivaloylcarnitine, especially in newborn screening.[3]
Q2: Why is it not possible to differentiate C5-OH isomers using only tandem mass spectrometry (MS/MS)?
A2: Standard tandem mass spectrometry "profiling" methods are often insufficient for distinguishing between isomeric acylcarnitine species.[1] This is because isomers, by definition, have the same elemental composition and thus the same exact mass. During MS/MS analysis, they can also produce fragment ions with the same mass-to-charge ratio, leading to a single, undifferentiated signal.[2] For instance, both this compound and its isomers will typically yield a prominent product ion at m/z 85, corresponding to the carnitine backbone, making them indistinguishable without prior separation.[4]
Q3: What is the clinical significance of differentiating between C5-OH isomers?
A3: The accurate differentiation and quantification of C5-OH isomers are crucial for the differential diagnosis of several inherited metabolic disorders.[5] For example, elevated levels of this compound are a specific marker for 3-methylcrotonyl-CoA carboxylase deficiency (3-MCC).[1][6] In contrast, the presence of 3-hydroxy-2-methyl-butyrylcarnitines is indicative of β-ketothiolase deficiency (BKT).[1] A failure to separate these isomers can lead to an ambiguous or incorrect diagnosis, impacting patient treatment and management.
Q4: What are the primary analytical strategies to overcome isomeric interference in C5-OH analysis?
A4: The two main strategies to resolve isomeric interference are derivatization and chromatographic separation prior to mass spectrometric detection.
-
Derivatization: This involves chemically modifying the acylcarnitines to alter their chromatographic or mass spectrometric properties. Butyl esterification is a common method that can help differentiate certain isobaric compounds.[4][7] Derivatization with reagents like pentafluorophenacyl trifluoromethanesulfonate (B1224126) has also been shown to be effective.[8][9]
-
Chromatographic Separation: Utilizing techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with a suitable column (e.g., C18 or C8 reversed-phase) is essential to physically separate the isomers before they enter the mass spectrometer.[3][5][10] More advanced techniques like sequential ion-exchange/reversed-phase chromatography can provide even greater resolving power.[1]
Troubleshooting Guide
Problem 1: Poor or no chromatographic separation of C5-OH isomers.
| Possible Cause | Suggested Solution |
| Inadequate Chromatographic Column | Ensure you are using a high-resolution column, such as a sub-2 µm particle size UPLC column. A standard HPLC column may not provide sufficient resolving power. Consider a longer column or a different stationary phase if co-elution persists. |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase gradient. A shallow gradient with a slow increase in the organic solvent percentage can enhance separation. The addition of ion-pairing reagents like hexafluorobutyric acid (HFBA) to the mobile phase can improve peak shape and resolution.[4] |
| Incorrect Flow Rate | A lower flow rate often provides better resolution. Experiment with reducing the flow rate to see if isomer separation improves. |
| Sample Overload | Injecting too much sample can lead to broad, overlapping peaks. Try diluting your sample or injecting a smaller volume. |
Problem 2: Low signal intensity or poor sensitivity for C5-OH and its isomers.
| Possible Cause | Suggested Solution |
| Inefficient Ionization | Optimize the electrospray ionization (ESI) source parameters on your mass spectrometer. Ensure the spray needle is properly positioned and the gas flows and temperatures are optimal. The addition of ammonium (B1175870) acetate (B1210297) to the mobile phase can enhance ionization efficiency.[4] |
| Suboptimal Derivatization | If using a derivatization method, ensure the reaction has gone to completion. Check the reaction time, temperature, and reagent concentrations. Incomplete derivatization will result in a lower signal for the target analyte. |
| Matrix Effects | Biological samples can contain substances that suppress the ionization of the analytes of interest. Improve your sample preparation to remove interfering matrix components. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Using a stable isotope-labeled internal standard is crucial to compensate for matrix effects.[11] |
| Incorrect MRM Transitions | Verify that you are using the correct precursor and product ion m/z values for your multiple reaction monitoring (MRM) transitions. While the primary fragment is often m/z 85, there may be other, more specific fragments for certain derivatized forms. |
Problem 3: Inaccurate quantification and high variability in results.
| Possible Cause | Suggested Solution |
| Lack of an Appropriate Internal Standard | It is critical to use a stable isotope-labeled internal standard (e.g., d3-C5-OH) to account for variations in sample preparation, injection volume, and matrix effects.[12] Using an internal standard of a different acylcarnitine can lead to inaccuracies.[11] |
| Calibration Curve Issues | Ensure your calibration curve covers the expected concentration range of your samples and has a good linearity (R² > 0.99). Prepare your calibration standards in a matrix that is similar to your samples to minimize matrix-related bias. |
| Analyte Instability | Acylcarnitines can be susceptible to degradation. Ensure proper sample storage (typically at -80°C) and minimize freeze-thaw cycles. Process samples promptly after collection. |
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for the quantification of C5-acylcarnitine isoforms in dried blood spots.
| Parameter | Value | Reference |
| Linearity (R²) | > 0.9977 | [3] |
| Intra-assay Coefficient of Variation | < 5.2% | [3] |
| Inter-assay Coefficient of Variation | < 5.2% | [3] |
| Recovery | 96.8 - 105.2% | [3] |
| Limit of Detection (LOD) | < 0.2 µmol/L | [3] |
| Limit of Quantification (LOQ) | < 0.2 µmol/L | [3] |
Experimental Protocols
Protocol 1: UPLC-MS/MS for the Separation of C5-Acylcarnitine Isoforms in Dried Blood Spots
This protocol is adapted from a method developed for the direct re-analysis of samples with elevated C5-acylcarnitine concentrations.[3]
-
Sample Preparation:
-
Punch a 3.2 mm disk from the dried blood spot sample.
-
Place the disk in a 96-well plate.
-
Add 100 µL of a methanol-based extraction solution containing the appropriate stable isotope-labeled internal standards.
-
Shake the plate for 30 minutes at 45°C.
-
Transfer the supernatant to a new 96-well plate and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
UPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the analytes. The exact gradient should be optimized for the specific column and instrument.
-
Flow Rate: As recommended for the UPLC column in use.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition from the precursor ion of each C5-acylcarnitine isomer to the common product ion at m/z 85.
-
Protocol 2: Derivatization with Butyl Esters for LC-MS/MS Analysis
This protocol involves derivatization to improve the separation of certain isobaric acylcarnitines.[4]
-
Sample Extraction and Derivatization:
-
Extract acylcarnitines from plasma or tissue samples using methanol (B129727).
-
Evaporate the methanol extract to dryness.
-
Add 50 µL of 3 M butanolic HCl to the dried extract.
-
Incubate at 65°C for 15 minutes to form the butyl esters.
-
Evaporate the butanolic HCl to dryness under nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Follow the UPLC-MS/MS conditions outlined in Protocol 1, adjusting the MRM transitions to correspond to the butylated precursor ions.
-
Visualizations
Caption: The challenge of isomeric interference in C5-OH analysis.
Caption: A typical experimental workflow for resolving C5-OH isomers.
Caption: Logic for differential diagnosis based on isomer separation.
References
- 1. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of carnitine and acylcarnitines in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound in 3-methylcrotonyl-CoA carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. familiasga.com [familiasga.com]
- 8. researchgate.net [researchgate.net]
- 9. Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Proficiency testing outcomes of this compound measurements by tandem mass spectrometry in newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting peak tailing in 3-Hydroxyisovalerylcarnitine chromatography
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of 3-Hydroxyisovalerylcarnitine (C5OH).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem for this compound analysis?
A: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, exhibiting a trailing edge that is broader than its leading edge.[1] In an ideal separation, a chromatographic peak should be symmetrical, or Gaussian.[1] For quantitative analysis, peak symmetry is typically measured by the Asymmetry Factor (As) or Tailing Factor (TF), where a value greater than 1.2 indicates tailing.
This issue is particularly problematic for the analysis of this compound because:
-
Inaccurate Quantification: Tailing peaks are difficult to integrate accurately, leading to reduced precision and reliability in quantitative results.[1][2]
-
Reduced Resolution: The extended tail of a peak can merge with an adjacent peak, obscuring the separation of closely eluting compounds.[1]
-
Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the method's sensitivity and limits of detection.
This compound is a polar, zwitterionic molecule, making it susceptible to strong secondary interactions with the stationary phase, a primary cause of peak tailing.[3][4]
Table 1: Interpretation of Asymmetry Factor (As)
| Asymmetry Factor (As) | Peak Shape Interpretation |
|---|---|
| As = 1.0 | Perfectly Symmetrical (Gaussian) |
| As > 1.2 | Tailing Peak |
| As < 0.8 | Fronting Peak |
| As ≥ 2.0 | Significant Tailing, may require method optimization |
Note: The Asymmetry Factor is often calculated at 10% of the peak height.[4]
Q2: What are the primary causes of peak tailing when analyzing polar compounds like this compound?
A: Peak tailing generally results from more than one retention mechanism occurring during the separation.[4] For a polar analyte like this compound, the causes can be grouped into three main categories: chemical interactions, column-related problems, and instrumental issues.
-
Chemical Factors: These are the most common culprits and involve unwanted interactions between the analyte and the stationary phase.[3][5]
-
Secondary Silanol (B1196071) Interactions: The primary cause of peak tailing for polar and basic compounds is the interaction with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[4][6]
-
Mobile Phase pH: An inappropriate mobile phase pH, especially one close to the analyte's pKa, can cause the compound to exist in multiple ionization states, leading to peak broadening and tailing.[1][3]
-
Metal Contamination: Trace metals in the silica (B1680970) matrix or from system components can chelate with analytes, causing tailing.[5][7]
-
-
Column-Related Issues: The physical state of the column is critical for good peak shape.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[2][3]
-
Column Contamination & Degradation: Accumulation of strongly retained sample matrix components can create active sites that cause tailing.[5] Physical degradation, such as the formation of a void at the column inlet or a collapsed packing bed, also disrupts the flow path and degrades peak shape.[3][4]
-
-
Instrumental/System Issues: Problems with the HPLC/UHPLC system can introduce peak distortions.
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the separated peak to broaden after leaving the column.[5][7]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape.[5][8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Analysis of 3-Hydroxyisovalerylcarnitine by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for 3-Hydroxyisovalerylcarnitine (B12287773) (3-HIA-carnitine), also known as C5OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
A1: this compound (3-HIA-carnitine or C5OH) is an acylcarnitine that serves as a biomarker for certain inborn errors of metabolism.[1][2][3] Its elevated concentration in blood or plasma can indicate conditions such as 3-methylcrotonyl-CoA carboxylase (3MCC) deficiency, biotinidase deficiency, and other organic acidemias related to the leucine (B10760876) catabolism pathway.[2][4] It is a key analyte in newborn screening programs using tandem mass spectrometry (MS/MS).[4][5]
Q2: What is the typical mass spectrometry method for analyzing 3-HIA-carnitine?
A2: The most common method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][6][7] This technique offers high sensitivity and specificity for quantifying 3-HIA-carnitine in biological matrices like plasma, serum, and dried blood spots (DBS).[1][5][8] The analysis is typically performed in positive ion mode using electrospray ionization (ESI) and multiple reaction monitoring (MRM).[1][2]
Q3: What are the key MS/MS parameters for 3-HIA-carnitine analysis?
A3: Key parameters include the selection of precursor and product ions (SRM transition), collision energy, and ion source settings. A commonly used SRM transition for 3-HIA-carnitine is m/z 262.2 → 85.0.[6] The fragment at m/z 85.0 is a characteristic product ion for many acylcarnitines.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Signal Intensity or Sensitivity | Suboptimal ion source parameters. | Optimize ESI source parameters such as spray voltage, source temperature, and gas flows. A systematic approach like the design of experiments (DoE) can be effective.[9] For example, a Turbo IonSpray source voltage of 5000 V and a source temperature of 500 °C have been used successfully.[6] |
| Inefficient sample preparation. | Ensure efficient extraction of 3-HIA-carnitine from the sample matrix. Weak acid extraction has been shown to be effective.[10] For DBS, ensure complete elution of the analyte. | |
| Inappropriate mobile phase composition. | An acidic mobile phase, such as 0.1% trifluoroacetic acid (TFA) in a water/methanol (B129727) mixture, can improve ionization efficiency in positive ESI mode.[6] | |
| High Background Noise or Interferences | Matrix effects from the biological sample. | Implement a robust sample cleanup procedure.[11] This can include protein precipitation or solid-phase extraction. Also, ensure chromatographic separation from interfering species. |
| Contamination from labware or reagents. | Use high-purity solvents and reagents. Thoroughly clean all labware and the LC system to minimize background contamination. | |
| Inconsistent or Irreproducible Quantitative Results | Variability in internal standard response. | The choice of internal standard is critical. Use a stable isotope-labeled internal standard for 3-HIA-carnitine (e.g., D3-3HIA-carnitine) to compensate for matrix effects and ionization suppression.[6] Be aware that different internal standards can lead to variations in quantitative results.[5] |
| Inconsistent sample preparation. | Standardize the sample preparation workflow. Automated sample preparation systems can improve reproducibility.[8][11] | |
| Carryover from previous injections. | Implement a thorough needle wash protocol. Using methanol as a needle rinse solvent has been shown to be effective in preventing autosampler carryover.[6] | |
| Poor Chromatographic Peak Shape | Incompatible sample solvent with the mobile phase. | Ensure the final sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion. |
| Column degradation. | Use a guard column and ensure the mobile phase is properly filtered. If peak shape deteriorates, consider replacing the analytical column. |
Experimental Protocols
Sample Preparation from Plasma
This protocol is adapted from a method for quantifying 3-HIA-carnitine in human plasma.[6]
-
Standard and Sample Preparation:
-
Prepare calibration and quality control (QC) standards by spiking known concentrations of 3-HIA-carnitine into a blank plasma matrix.
-
For plasma samples, calibration standards, and QC standards, mix 100 µL of the sample with 100 µL of the internal standard working solution (e.g., D3-3HIA-carnitine in PBS buffer).
-
Vortex the mixture for 10 seconds.
-
-
Protein Precipitation:
-
Add a protein precipitation agent (e.g., acetonitrile) to the sample mixture.
-
Vortex thoroughly and then centrifuge to pellet the precipitated proteins.
-
-
Supernatant Transfer and Evaporation:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of 3-HIA-carnitine.[6]
| Parameter | Value |
| Liquid Chromatography | |
| Column | Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) |
| Column Temperature | 30 °C |
| Mobile Phase | 60:40 (V/V) of 0.1% TFA in water / 0.1% TFA in methanol |
| Flow Rate | 500 µL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Instrument | Applied Biosystems API-4000 Q TRAP |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| IonSpray Voltage | 5000 V |
| Source Temperature | 500 °C |
| SRM Transitions | |
| 3-HIA-carnitine | 262.2 → 85.0 |
| D3-3HIA-carnitine (IS) | 265.2 → 85.0 |
| Compound-Specific Parameters | |
| 3-HIA-carnitine | |
| Collision Energy (CE) | 35 eV |
| Declustering Potential (DP) | 71 eV |
| Collision Cell Exit Potential (CXP) | 10 eV |
Visualizations
Caption: Experimental workflow for the analysis of 3-HIA-carnitine.
Caption: Troubleshooting logic for common MS issues.
References
- 1. Determination of this compound and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0061189) [hmdb.ca]
- 4. Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proficiency testing outcomes of this compound measurements by tandem mass spectrometry in newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction and analysis of carnitine and acylcarnitines by electrospray ionization tandem mass spectrometry directly from dried blood and plasma spots using a novel autosampler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
improving sensitivity and specificity for 3-Hydroxyisovalerylcarnitine detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 3-Hydroxyisovalerylcarnitine (B12287773) (C5OH-carnitine). Our aim is to help you improve the sensitivity and specificity of your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it an important biomarker?
A1: this compound (C5OH) is an acylcarnitine that serves as a crucial biomarker for certain inborn errors of metabolism, particularly those related to the leucine (B10760876) catabolic pathway.[1][2] Its elevated presence in biological samples can indicate conditions such as 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, biotinidase deficiency, and holocarboxylase synthetase deficiency.[3][4] It is also a sensitive and early indicator of marginal biotin (B1667282) deficiency.[1][2]
Q2: What is the primary analytical method for the quantitative analysis of this compound?
A2: The most widely used method for the accurate and sensitive quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][5] This technique offers high specificity and allows for the simultaneous analysis of other acylcarnitines.
Q3: What are the common causes of false-positive results for elevated this compound in newborn screening?
A3: False-positive results for elevated C5OH in newborn screening can arise from several factors. One common cause is maternal 3-MCC deficiency, where elevated levels of C5OH from the mother are transferred to the infant via the placenta or through breast milk.[4] Additionally, the use of certain nipple fissure balms containing pivalic acid derivatives by breastfeeding mothers can lead to elevated pivaloylcarnitine, which is isobaric with isovalerylcarnitine (B1198194) (C5) and can interfere with the analysis.[6] To distinguish true positives from false positives, second-tier testing, such as urine organic acid analysis, is often recommended.[3]
Q4: Why is it challenging to differentiate this compound from its isomers?
A4: this compound has several structural isomers, such as 3-hydroxy-n-valerylcarnitine, which can have the same mass-to-charge ratio (m/z). Standard flow injection analysis-tandem mass spectrometry (FIA-MS/MS) methods may not be able to distinguish between these isobaric compounds.[6] Therefore, chromatographic separation using techniques like HPLC or UHPLC prior to mass spectrometric detection is crucial for accurate identification and quantification.[5][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal MS parameters. 2. Poor ionization efficiency. 3. Analyte degradation. 4. Inefficient sample extraction. 5. Matrix effects. | 1. Optimize MS parameters including source voltage, temperature, and gas pressures. Refer to established methods for typical starting points. 2. Ensure the mobile phase composition is appropriate for positive ion mode ESI. The use of additives like formic acid can improve ionization. 3. Prepare fresh samples and standards. Ensure proper storage conditions. 4. Evaluate different extraction solvents and techniques to improve recovery. The use of a stable isotope-labeled internal standard is crucial to correct for extraction variability.[8] 5. Assess for matrix effects by comparing the response of the analyte in the sample matrix to that in a clean solvent. If significant suppression or enhancement is observed, improve sample cleanup, dilute the sample, or use a matrix-matched calibration curve.[9] |
| Poor Peak Shape (Tailing, Broadening, Splitting) | 1. Column contamination or degradation. 2. Inappropriate mobile phase or gradient. 3. Injection of a solvent stronger than the mobile phase. 4. High sample load. 5. Extra-column volume. | 1. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[10] 2. Adjust the mobile phase composition and gradient to ensure proper retention and elution of the analyte. 3. Ensure the injection solvent is compatible with the initial mobile phase conditions.[10] 4. Reduce the injection volume or sample concentration.[10] 5. Minimize the length and diameter of tubing between the injector, column, and mass spectrometer.[10] |
| High Backpressure | 1. Blockage in the LC system (e.g., guard column, column frit, tubing). 2. Particulate matter from the sample. 3. Microbial growth in the mobile phase. | 1. Systematically isolate the source of the blockage by disconnecting components. Replace any blocked parts.[10] 2. Filter all samples and mobile phases before use.[10] 3. Prepare fresh mobile phase daily and do not top up old mobile phase.[10] |
| Inability to Separate Isomers | 1. Insufficient chromatographic resolution. 2. Inappropriate column chemistry. | 1. Optimize the chromatographic method, including the gradient profile, flow rate, and column temperature. 2. Use a column with appropriate selectivity for acylcarnitines. A C18 column is commonly used, and specific phases like Raptor ARC-18 have been shown to be effective for separating isobaric acylcarnitines.[7] |
| Inconsistent Results / Poor Reproducibility | 1. Inconsistent sample preparation. 2. Instability of the LC-MS/MS system. 3. Variability in internal standard addition. | 1. Use a standardized and validated sample preparation protocol. Ensure accurate and consistent pipetting. 2. Allow the system to equilibrate thoroughly before starting an analytical run. Monitor system suitability by injecting a QC sample at regular intervals. 3. Ensure the internal standard is added accurately and consistently to all samples, calibrators, and quality controls. |
Experimental Protocols
Sample Preparation from Dried Blood Spots (DBS)
This protocol is adapted for the extraction of this compound from dried blood spots.
Materials:
-
Dried blood spot cards
-
3 mm hole puncher
-
96-well microplate
-
Extraction solution: 85:15 (v/v) acetonitrile:water containing a known concentration of stable isotope-labeled internal standard (e.g., D3-3-Hydroxyisovalerylcarnitine).[8]
-
Plate shaker
-
Centrifuge
Procedure:
-
Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate.
-
Add 200 µL of the extraction solution containing the internal standard to each well.[8]
-
Seal the plate and shake for 20 minutes at room temperature on a microplate shaker.[8]
-
Centrifuge the plate to pellet the DBS paper.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis of this compound
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.
Liquid Chromatography (LC) Parameters:
-
Column: Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% TFA in methanol.[1]
-
Gradient: Isocratic elution with 60:40 (v/v) Mobile Phase A:Mobile Phase B.[1]
-
Flow Rate: 500 µL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
IonSpray Voltage: 5000 V.[1]
-
Source Temperature: 500 °C.[1]
-
Gas Pressures (arbitrary units): GS1: 45, GS2: 45, Curtain Gas: 25.[1]
-
Collision Gas: High.[1]
-
Detection Mode: Selected Reaction Monitoring (SRM).
SRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 248.2 | 85.1 |
| D3-3-Hydroxyisovalerylcarnitine (Internal Standard) | 251.2 | 85.1 |
Note: These are typical parameters and may require optimization for your specific instrument and application.
Quantitative Data Summary
The following tables summarize key quantitative data for a validated LC-MS/MS method for this compound analysis in human plasma.[1]
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linear Range | 1.03 - 250 ng/mL |
| Typical Regression Equation | IR = 0.0642 × [3HIA-carnitine] − 0.00289 |
| Regression Coefficient (r²) | > 0.999 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (CV %) |
| 2 | 2.1 | 105 | 8.5 |
| 20 | 19.8 | 99 | 4.2 |
| 200 | 204 | 102 | 3.1 |
Visualizations
Leucine Catabolism Pathway and C5OH Formation
Caption: Leucine catabolism and C5OH formation pathway.
General LC-MS/MS Experimental Workflow
Caption: General workflow for LC-MS/MS analysis.
Troubleshooting Logic for Low Signal Intensity
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and Experimental Pediatrics [e-cep.org]
- 5. Determination of this compound and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 8. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Stability of 3-Hydroxyisovalerylcarnitine in Stored Biological Samples
This technical support center provides guidance on the stability of 3-Hydroxyisovalerylcarnitine (3-HIC) in various biological samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their experimental design and sample management.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-HIC) and why is its stability important?
A1: this compound (C5OH) is an acylcarnitine that serves as a crucial biomarker for diagnosing certain inborn errors of metabolism, such as 3-methylcrotonyl-CoA carboxylase deficiency, and for assessing biotin (B1667282) (vitamin B7) status.[1][2][3][4] Ensuring the stability of 3-HIC in stored biological samples is critical for accurate quantitative analysis, as degradation can lead to underestimation of its concentration and potentially result in misinterpretation of clinical or research findings.
Q2: What are the most common biological samples used for 3-HIC analysis?
A2: 3-HIC is most commonly measured in plasma, serum, urine, and dried blood spots (DBS).[1][4][5] The choice of sample type may depend on the specific clinical or research question, patient population (e.g., newborn screening using DBS), and sample collection feasibility.
Q3: What is the recommended storage temperature for long-term stability of 3-HIC in plasma and urine?
A3: For long-term storage of plasma and urine samples, freezing at -70°C or -80°C is the recommended practice to ensure the stability of 3-HIC for extended periods, potentially for months to years.[1][3]
Q4: How stable is 3-HIC in dried blood spots (DBS)?
A4: The stability of 3-HIC in DBS is influenced by storage temperature and humidity. Long-term storage at room temperature is generally not recommended due to significant degradation. For optimal stability, DBS should be stored in a low-humidity environment and preferably under frozen conditions (≤-20°C).[6] High humidity, in particular, has been shown to accelerate the degradation of acylcarnitines in DBS.[7]
Q5: Can I store samples at 4°C temporarily?
A5: For short-term storage, refrigeration at 4°C can be acceptable. Studies on general metabolite stability in urine have shown that most metabolites are stable at 4°C for up to 24 hours.[8] However, for longer durations, freezing is strongly recommended to prevent any potential degradation of 3-HIC.
Data Presentation: Stability of this compound and Related Acylcarnitines
The following tables summarize the stability of 3-HIC and other short-chain acylcarnitines under various storage conditions. It is important to note that specific quantitative data for 3-HIC is limited in liquid matrices, and therefore, data from general acylcarnitine stability studies are also included for guidance.
Table 1: Stability of this compound (C5OH) in Dried Blood Spots (DBS)
| Storage Temperature | Duration | Stability Outcome | Reference |
| 5°C | Up to 2 years | Unstable | [5] |
| 4°C for 1 year, then Room Temperature | Up to 4 years | Significant decrease in concentration | [6] |
| Room Temperature | > 14 days | Prone to hydrolysis; short-chain acylcarnitines hydrolyze quicker than long-chain ones. | [2] |
| -18°C | At least 330 days | Stable | [2] |
| ≤-20°C | Long-term | Recommended for optimal stability | [6] |
Table 2: General Stability of Acylcarnitines in Liquid Biological Samples
| Matrix | Storage Temperature | Duration | Stability Outcome | Reference |
| Spiked Whole Blood | Room Temperature | > 14 days | Acylcarnitines are hydrolyzed to free carnitine. | [2] |
| Spiked Whole Blood | -18°C | At least 330 days | Stable | [2] |
| Urine | 4°C | Up to 24 hours | Metabolites generally stable. | [8] |
| Urine | -20°C | Up to 24 hours | Metabolites generally stable. | [8] |
| Plasma/Urine | -70°C / -80°C | Months to Years | Considered stable (qualitative assessment). | [1][3] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lower than expected 3-HIC concentrations in DBS samples. | Sample degradation due to improper storage (e.g., prolonged storage at room temperature, exposure to high humidity). | Ensure DBS are thoroughly dried before storage. Store DBS in sealed bags with desiccant packs at ≤-20°C. Minimize exposure to ambient conditions.[6][7] |
| Inconsistent results between sample batches. | Differences in sample collection, processing, or storage history. | Standardize pre-analytical procedures. Maintain a detailed log of sample handling and storage conditions for each batch. |
| Increased free carnitine and decreased 3-HIC levels. | Hydrolysis of acylcarnitines, including 3-HIC, back to free carnitine. This is a known issue with prolonged storage at non-frozen temperatures.[2] | Analyze samples as soon as possible after collection. If storage is necessary, freeze plasma/urine at -80°C immediately after processing. |
| Variable results in urine samples. | Variations in urine concentration. | Normalize 3-HIC concentration to urinary creatinine (B1669602) levels to account for dilution effects.[3] |
Experimental Protocols
Protocol: Assessment of 3-HIC Stability in Plasma/Serum
-
Sample Collection and Processing:
-
Collect whole blood in appropriate anticoagulant tubes (e.g., EDTA for plasma).
-
Process the blood to separate plasma or serum within one hour of collection by centrifugation (e.g., 1500 x g for 15 minutes at 4°C).
-
-
Aliquoting and Baseline Analysis:
-
Pool the plasma/serum to ensure homogeneity.
-
Aliquot the pooled sample into multiple small-volume cryovials to avoid freeze-thaw cycles.
-
Analyze a set of aliquots immediately (T=0) to establish the baseline concentration of 3-HIC.
-
-
Storage Conditions:
-
Store the aliquots at various temperatures to be tested (e.g., Room Temperature (20-25°C), 4°C, -20°C, and -80°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months, etc.), retrieve a set of aliquots from each storage temperature.
-
Allow the samples to thaw at 4°C and then bring them to room temperature before analysis.
-
-
Quantification:
-
Data Analysis:
-
Calculate the percentage change in 3-HIC concentration at each time point relative to the baseline (T=0) concentration.
-
A common criterion for stability is that the mean concentration at a given time point is within ±15% of the baseline value.
-
Visualizations
Caption: Workflow for assessing the stability of 3-HIC in biological samples.
References
- 1. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of amino acids, free and acyl‐carnitine in stored dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism | MDPI [mdpi.com]
- 7. THE STABILITY OF MARKERS IN DRIED-BLOOD SPOTS FOR RECOMMENDED NEWBORN SCREENING DISORDERS IN THE UNITED STATES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control and proficiency testing for 3-Hydroxyisovalerylcarnitine assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quality control and proficiency testing of 3-Hydroxyisovalerylcarnitine (B12287773) (C5OH) assays. It is intended for researchers, scientists, and drug development professionals utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of this important biomarker.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C5OH) and why is it measured?
A1: this compound (C5OH) is an acylcarnitine that serves as a primary biomarker for certain inborn errors of metabolism, particularly those affecting the leucine (B10760876) catabolism pathway.[1][2] Its measurement is a key component of newborn screening programs to detect conditions such as 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, 3-hydroxy-3-methylglutaryl-CoA (HMG) lyase deficiency, and β-ketothiolase deficiency.[1][2]
Q2: What are the common analytical methods for C5OH quantification?
A2: The most common analytical method for C5OH quantification, especially in newborn screening, is tandem mass spectrometry (MS/MS).[3] This is often coupled with liquid chromatography (LC-MS/MS) to separate C5OH from other interfering compounds.[4] Analysis is typically performed on dried blood spots (DBS).[3]
Q3: What are proficiency testing (PT) programs and why are they important for C5OH assays?
A3: Proficiency testing (PT) programs, such as the Newborn Screening Quality Assurance Program (NSQAP) offered by the Centers for Disease Control and Prevention (CDC), are essential for external quality assessment.[1][3] These programs provide laboratories with standardized, blind samples to assess the accuracy and reliability of their C5OH measurements, ensuring inter-laboratory comparability and high-quality patient testing.[3]
Q4: What are common sources of variability in C5OH measurements?
A4: Variability in C5OH measurements can arise from several factors, including the use of different analytical methods (derivatized vs. non-derivatized), the choice of internal standards, and the presence of isobaric interferences.[3] The use of standardized PT materials helps to harmonize measurements across different laboratories.[3]
Troubleshooting Guide
Issue 1: Inaccurate or Imprecise Results in Quality Control (QC) Samples
| Potential Cause | Troubleshooting Steps |
| Inappropriate Internal Standard (IS) | The choice of internal standard is critical for accurate quantification.[3] Ensure the IS is a stable, isotopically labeled analog of C5OH (e.g., d3-C5OH) and is added at a consistent concentration early in the sample preparation process. Verify the purity and concentration of the IS stock solution. |
| Matrix Effects | Dried blood spot samples can exhibit significant matrix effects, leading to ion suppression or enhancement. To mitigate this, optimize the sample extraction procedure (e.g., solvent composition, extraction time). Consider the use of a more rigorous cleanup method, such as solid-phase extraction (SPE). |
| Instrument Calibration Issues | Ensure the mass spectrometer is properly calibrated according to the manufacturer's recommendations. Prepare a fresh set of calibration standards and verify the linearity of the calibration curve. The curve should have a correlation coefficient (r²) of >0.99. |
| Sample Preparation Inconsistency | Inconsistent punching of dried blood spots, incomplete extraction, or errors in solvent addition can lead to variability. Ensure proper training of personnel on sample preparation techniques and use automated or semi-automated punching systems where possible. |
Issue 2: Peak Shape Problems (Tailing, Splitting, or Broadening)
| Potential Cause | Troubleshooting Steps |
| Column Contamination or Degradation | Flush the LC column with a strong solvent to remove potential contaminants. If peak shape does not improve, the column may be degraded and require replacement. |
| Inappropriate Mobile Phase | Ensure the mobile phase composition and pH are optimal for the separation of C5OH. Prepare fresh mobile phases daily to avoid degradation or microbial growth. |
| Injection of Sample in a Stronger Solvent than Mobile Phase | This can lead to peak distortion. If possible, the sample should be dissolved in a solvent that is of equal or lesser strength than the initial mobile phase. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce dead volume and improve peak shape. |
Issue 3: Suspected Isobaric Interference
| Potential Cause | Troubleshooting Steps |
| Presence of Isobaric Compounds | Other acylcarnitines can have the same nominal mass as C5OH, leading to falsely elevated results. For example, 3-hydroxy-2-methyl-butyrylcarnitines are isomers that can interfere with C5OH analysis.[1] |
| Insufficient Chromatographic Resolution | Optimize the LC gradient to achieve baseline separation of C5OH from any known or suspected isobaric interferences. This may involve adjusting the mobile phase composition, gradient slope, or using a column with a different stationary phase. |
| Confirmation with a Second Transition | Monitor a second, specific product ion transition for C5OH to confirm its identity and rule out interference from other compounds. |
Quantitative Data Summary
The following tables summarize proficiency testing data for this compound (C5OH) from the CDC's Newborn Screening Quality Assurance Program (NSQAP). This data highlights the performance of different analytical methods.
Table 1: NSQAP Proficiency Testing Results for C5OH (Specimen 3964)
| Analytical Method | Mean Concentration (µmol/L) |
| Derivatized | 2.80 |
| Non-derivatized | 2.67 |
Data adapted from Lim et al., Clinica Chimica Acta, 2011.[3]
Table 2: Representative C5OH Assay Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (%RE) | ± 15% |
These are general guidelines; specific acceptance criteria should be established by each laboratory.
Experimental Protocols
Representative LC-MS/MS Method for C5OH Quantification in Dried Blood Spots
This protocol is a representative example and should be fully validated by the end-user.
1. Sample Preparation
-
Punch a 3.2 mm disc from the dried blood spot into a 96-well plate.
-
Add 100 µL of extraction solution (typically methanol (B129727) containing a deuterated internal standard such as d3-C5OH).
-
Seal the plate and shake for 30 minutes at room temperature.
-
Centrifuge the plate and transfer the supernatant to a new 96-well plate for analysis.
2. LC-MS/MS Parameters
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column suitable for the separation of polar analytes.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate C5OH from other acylcarnitines.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
C5OH: Precursor ion (m/z) -> Product ion (m/z) - Specific m/z values will depend on the derivatization state and instrument.
-
d3-C5OH (IS): Precursor ion (m/z) -> Product ion (m/z) - Specific m/z values will depend on the derivatization state and instrument.
-
3. Data Analysis
-
Quantify C5OH concentration using the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Leucine Catabolism Pathway
This diagram illustrates the metabolic pathway of leucine, highlighting the step where a deficiency in 3-methylcrotonyl-CoA carboxylase (3-MCC) leads to the accumulation of upstream metabolites, resulting in the formation of this compound (C5OH).
References
- 1. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proficiency testing outcomes of this compound measurements by tandem mass spectrometry in newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with low concentrations of 3-Hydroxyisovalerylcarnitine in samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low concentrations of 3-Hydroxyisovalerylcarnitine (C5OH-carnitine) in their samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its concentration relevant?
This compound (C5OH-carnitine) is an acylcarnitine that serves as a biomarker for certain inborn errors of metabolism, particularly those affecting the leucine (B10760876) catabolism pathway.[1][2] Elevated levels of C5OH-carnitine are indicative of conditions such as 3-methylcrotonyl-CoA carboxylase deficiency and biotinidase deficiency.[2] While clinical focus is often on elevated levels, accurate measurement of low or baseline concentrations is crucial for establishing reference ranges and ensuring the reliability of diagnostic screening.
Q2: What are the expected physiological concentrations of this compound?
The concentration of this compound in healthy individuals is typically low. The table below summarizes the normal physiological ranges in different biological matrices.
| Biological Matrix | Age Group | Gender | Concentration Range | Reference |
| Blood | Adult (>18 years) | Female | 0.51 µM | [2] |
| Blood | Not Specified | Not Specified | 0.45 ± 0.18 µM | [2] |
| Urine | Children (1-13 years) | Male | 0.42 µmol/mmol creatinine | [2] |
| Plasma | Adult | Not Specified | 0.002 - 0.008 µmol/L | [3] |
Q3: What is the primary analytical method for quantifying this compound?
The most common method for the sensitive and specific quantification of this compound and other acylcarnitines is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] This technique offers high selectivity and sensitivity, which is essential for measuring low endogenous concentrations.
Troubleshooting Guide for Low C5OH-Carnitine Concentrations
This guide addresses common issues that can lead to unexpectedly low or undetectable signals for this compound during LC-MS/MS analysis.
Issue 1: No or Very Low Signal for C5OH-Carnitine Standard
If you are not observing a signal even with a known standard, the issue likely lies with the instrument setup or the standard itself.
| Possible Cause | Troubleshooting Step |
| Incorrect MS/MS Transition | Verify the precursor and product ion m/z values for C5OH-carnitine. The protonated molecule [M+H]⁺ is typically used as the precursor ion. |
| Instrument Not Tuned for C5OH-Carnitine | Infuse a C5OH-carnitine standard solution directly into the mass spectrometer to optimize source and analyzer parameters, such as capillary voltage, gas flows, and collision energy. |
| Degraded Standard Solution | Prepare a fresh stock and working solutions of the C5OH-carnitine standard. Acylcarnitines can be susceptible to hydrolysis. |
| Ion Source Contamination | A dirty ion source can lead to a general loss of sensitivity. Follow the manufacturer's protocol for cleaning the ion source components.[6] |
Issue 2: Low Signal for C5OH-Carnitine in Spiked Samples
If the standard shows a good signal, but a sample spiked with a known amount of C5OH-carnitine has a low signal, the problem may be related to the sample matrix or the preparation procedure.
| Possible Cause | Troubleshooting Step |
| Ion Suppression | The sample matrix can contain compounds that co-elute with C5OH-carnitine and interfere with its ionization, reducing the signal. To mitigate this: - Improve chromatographic separation to resolve C5OH-carnitine from interfering compounds.[6] - Enhance sample clean-up using techniques like solid-phase extraction (SPE).[7] - Dilute the sample, if the concentration of C5OH-carnitine is high enough to remain detectable after dilution.[6] |
| Poor Analyte Recovery | C5OH-carnitine may be lost during the sample preparation process. To improve recovery: - Optimize the protein precipitation step by testing different organic solvents (e.g., acetonitrile (B52724), methanol) and their ratios with the sample. - For solid-phase extraction, ensure the chosen sorbent and elution solvent are appropriate for acylcarnitines. |
| Analyte Degradation | C5OH-carnitine may be unstable in the sample matrix or during processing. Ensure samples are kept on ice or at a low temperature during preparation and minimize the time between preparation and analysis. |
Issue 3: Inconsistent or Non-Reproducible Low Signals
Variability in your low-level measurements can compromise data quality.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting volumes and incubation times. Automation can improve reproducibility. |
| LC System Variability | Check for leaks in the LC system, as this can cause pressure fluctuations and inconsistent retention times.[6] Ensure the mobile phase is properly degassed and mixed. |
| Carryover | If a high concentration sample is followed by a low concentration one, carryover in the autosampler can lead to artificially elevated results for the low sample. Implement a robust needle wash protocol. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for Acylcarnitine Analysis
This protocol describes a common protein precipitation method for the extraction of acylcarnitines from plasma.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add an internal standard solution (containing a stable isotope-labeled analog of the analyte of interest) to each sample to correct for matrix effects and procedural losses.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each sample.
-
Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameter Optimization
This protocol provides a general approach for optimizing LC-MS/MS parameters for the analysis of this compound.
-
Standard Infusion: Directly infuse a standard solution of C5OH-carnitine (e.g., 1 µg/mL in 50% methanol/water with 0.1% formic acid) into the mass spectrometer.
-
Source Parameter Optimization: While infusing the standard, optimize the ion source parameters, including:
-
Ionization Mode: Positive electrospray ionization (ESI) is typically used for acylcarnitines.
-
Capillary Voltage: Adjust for maximum signal intensity and stability.
-
Gas Flows: Optimize nebulizer and drying gas flows.
-
Source Temperature: Adjust for optimal desolvation.
-
-
MS/MS Parameter Optimization:
-
Precursor Ion Selection: Select the [M+H]⁺ ion of C5OH-carnitine.
-
Product Ion Scan: Perform a product ion scan to identify the most abundant and specific fragment ions.
-
Collision Energy Optimization: Optimize the collision energy for the selected precursor-product ion transition to maximize the fragment ion signal.
-
-
Chromatographic Method Development:
-
Column Selection: A C18 reversed-phase column is commonly used for acylcarnitine analysis.
-
Mobile Phase: A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient Elution: Develop a gradient elution program that provides good separation of C5OH-carnitine from other isomers and matrix components.
-
Visualizations
Biochemical Pathway: Leucine Catabolism
The following diagram illustrates the metabolic pathway of leucine, which leads to the formation of this compound.
Caption: Leucine catabolism pathway leading to this compound.
Experimental Workflow for C5OH-Carnitine Analysis
This diagram outlines the key steps in the analytical workflow for the quantification of this compound.
Caption: Workflow for this compound analysis.
Troubleshooting Logic for Low Signal Intensity
This diagram provides a logical workflow for troubleshooting low signal intensity issues.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0061189) [hmdb.ca]
- 3. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Harmonization of 3-Hydroxyisovalerylcarnitine (C5OH) Measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the measurement of 3-Hydroxyisovalerylcarnitine (B12287773) (C5OH). Our goal is to facilitate the harmonization of C5OH measurement across different laboratories.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C5OH) and why is its accurate measurement important?
A1: this compound (C5OH) is an acylcarnitine that serves as a crucial biomarker for certain inborn errors of metabolism.[1][2] Its elevated concentration in blood or urine can indicate conditions such as 3-methylcrotonyl-CoA carboxylase (3MCC) deficiency, biotinidase deficiency, holocarboxylase synthetase deficiency, and β-ketothiolase deficiency.[2][3] Accurate and harmonized measurement of C5OH is critical for newborn screening programs to ensure timely diagnosis and intervention.[3][4]
Q2: What are the primary analytical methods for C5OH measurement?
A2: The most common and reliable method for the quantification of C5OH is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS).[4][5][6] This technique offers high sensitivity and specificity for detecting C5OH in various biological matrices, including dried blood spots (DBS), plasma, and urine.[4][5][7]
Q3: What are the main sources of inter-laboratory variability in C5OH measurement?
A3: Significant variability in C5OH measurements between laboratories has been reported.[4] The primary sources of this variation include:
-
Analytical Methodology: Differences between derivatized and non-derivatized sample preparation methods can lead to systematic biases in reported concentrations.[4]
-
Choice of Internal Standards: The type of internal standard used for quantification can impact the accuracy of the results.[4]
-
Instrumentation and Calibration: Variations in mass spectrometer platforms, calibration procedures, and data analysis software contribute to discrepancies.
-
Cutoff Values: Different laboratories may establish their own cutoff values for defining an elevated C5OH result, leading to inconsistencies in screening interpretations.[8]
Q4: How can laboratories work towards harmonization of C5OH measurement?
A4: Harmonization can be achieved through several key practices:
-
Participation in Proficiency Testing (PT) Programs: Enrolling in external PT programs, such as the one offered by the Newborn Screening Quality Assurance Program (NSQAP), allows laboratories to compare their performance against their peers and identify potential biases.[3][4]
-
Use of Certified Reference Materials (CRMs): Incorporating CRMs into routine analysis helps to ensure the accuracy and traceability of measurements.
-
Standardization of Protocols: Adopting standardized and validated experimental protocols, including sample preparation, analytical conditions, and data analysis, can significantly reduce inter-laboratory variation.
-
Collaborative Studies: Participating in inter-laboratory comparison studies helps to understand and address sources of variability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Resolution in LC-MS/MS | Contaminated LC column, inappropriate mobile phase, incorrect gradient profile. | - Flush the column with a strong solvent. - If contamination persists, replace the column. - Optimize the mobile phase composition and gradient elution program. |
| Inconsistent or Low Signal Intensity | Ion source contamination, detector fatigue, improper MS/MS tuning, sample matrix effects. | - Clean the ion source. - Check and optimize MS/MS parameters (e.g., collision energy, gas pressures). - Evaluate and mitigate matrix effects through improved sample preparation (e.g., solid-phase extraction) or the use of a matrix-matched calibrator. |
| High Background Noise | Contaminated solvents or reagents, leaks in the LC system, electronic noise. | - Use high-purity solvents and freshly prepared reagents. - Check for and repair any leaks in the LC system. - Ensure proper grounding of the mass spectrometer. |
| Discrepancy with PT Program Results | Calibration error, incorrect internal standard concentration, calculation mistake, methodological bias. | - Re-verify the concentration and stability of calibration standards and internal standards. - Review the entire analytical procedure for any deviations from the standard operating procedure (SOP). - Investigate potential methodological differences highlighted in the PT report (e.g., derivatization vs. non-derivatization).[4] |
| Isobaric Interference | Presence of other compounds with the same nominal mass as C5OH. | - Utilize a chromatographic method with sufficient resolution to separate C5OH from interfering compounds.[9] - Employ high-resolution mass spectrometry (HRMS) to differentiate between isobaric species based on their exact mass. |
Data Presentation
Table 1: Inter-laboratory Proficiency Testing Results for C5OH Measurement
| Analytical Method | Number of Laboratories | Mean C5OH Concentration (μmol/L) | Inter-laboratory Coefficient of Variation (%) |
| Derivatized MS/MS | 41 | 2.80 | 14.3 |
| Non-derivatized MS/MS | Not specified | 2.67 | Not specified |
Data adapted from a study on proficiency testing outcomes.[4] This table illustrates the variation in mean reported C5OH concentrations between different analytical approaches.
Experimental Protocols
Protocol 1: LC-MS/MS Method for C5OH Quantification in Dried Blood Spots (DBS)
This protocol is a generalized representation based on common practices in newborn screening laboratories.[4][10]
-
Sample Preparation:
-
A 3 mm punch from a dried blood spot is placed into a 96-well plate.
-
An extraction solution containing a deuterated internal standard (e.g., C5OH-d3) in methanol (B129727) is added to each well.
-
The plate is sealed and agitated for 30 minutes to extract the acylcarnitines.
-
The supernatant is transferred to a new plate for analysis. For derivatized methods, a derivatizing agent (e.g., butanolic HCl) is added, and the sample is heated before being dried down and reconstituted.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: A C8 or C18 reversed-phase column is typically used. The mobile phase often consists of a gradient of water and acetonitrile (B52724) with a small amount of formic acid to improve ionization.
-
Mass Spectrometry: A tandem mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The analysis is performed using Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for C5OH and its internal standard.
-
-
Data Analysis:
-
The concentration of C5OH is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve generated from standards of known concentrations.
-
Visualizations
Caption: A generalized workflow for the analysis of this compound (C5OH) from dried blood spots.
Caption: Logical relationship between metabolic disorders and elevated C5OH levels.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0061189) [hmdb.ca]
- 2. Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proficiency testing outcomes of this compound measurements by tandem mass spectrometry in newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of C5 Acylcarnitines and Related Dicarboxylic Acylcarnitines in Saudi Newborns: Screening, Confirmation, and Cutoff Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantification of 3-Hydroxyisovalerylcarnitine: A Validation of a Novel LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-Hydroxyisovalerylcarnitine (B12287773) (3-HIA-carnitine) against alternative analytical techniques. 3-HIA-carnitine is a critical biomarker for biotin (B1667282) deficiency and certain inborn errors of metabolism, making its accurate measurement essential for clinical diagnostics and research.[1][2][3][4] This document outlines the experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
Method Performance Comparison
The following tables summarize the key performance characteristics of the validated LC-MS/MS method compared to Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS), a common high-throughput alternative.
Table 1: Quantitative Performance Characteristics
| Parameter | Validated LC-MS/MS Method | Alternative: Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) |
| Linearity (Regression Coefficient) | 0.9986 to 1.000[1] | R² > 0.95[5] |
| Precision (% CV) | Intra-assay: <10.1%, Inter-assay: <10.3%[6] | Reproducibility (RSD): ~10%[5] |
| Accuracy (% Relative Error) | Within ±15% of nominal concentrations[1] | Not explicitly stated, but method is used for quantitative screening |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated, but QC standards as low as 2 ng/mL were used[1] | 10 to 500 nM for various acylcarnitines[5] |
| Isomer Specificity | High, capable of separating isomeric forms[2][7] | Low, unable to differentiate isobaric acylcarnitines without chromatographic separation[1][8][9][10] |
| Sample Throughput | Lower, due to chromatographic separation | High, rapid analysis (1-2 minutes per sample)[6][9] |
Table 2: Methodological Comparison
| Feature | Validated LC-MS/MS Method | Alternative: Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) |
| Principle | Chromatographic separation followed by mass spectrometric detection | Direct infusion of sample into the mass spectrometer without chromatographic separation[9] |
| Sample Preparation | Protein precipitation, extraction | Extraction, optional derivatization[1][6][8] |
| Derivatization | Not typically required | Often employed (e.g., butyl esterification) to improve ionization efficiency[1][2][8] |
| Instrumentation | Liquid Chromatograph coupled to a Tandem Mass Spectrometer | Flow Injection system coupled to a Tandem Mass Spectrometer |
| Primary Application | Targeted quantitative analysis, research, clinical diagnostics requiring high specificity | High-throughput screening (e.g., newborn screening)[11] |
Experimental Protocols
Validated LC-MS/MS Method Protocol
This protocol is based on established methods for the quantification of 3-HIA-carnitine in plasma.[1][12]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated 3-HIA-carnitine).
-
Precipitate proteins by adding an organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC Separation:
-
Column: A suitable reversed-phase C18 or HILIC column.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile (B52724) with formic acid.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 5-20 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for 3-HIA-carnitine and its internal standard.
-
Alternative Method: Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) Protocol
This protocol is a generalized procedure for high-throughput acylcarnitine analysis.
-
Sample Preparation (with Derivatization):
-
Punch a dried blood spot (DBS) or use a small volume of plasma.
-
Extract the analytes using a solvent containing an internal standard mixture.
-
Evaporate the solvent.
-
Add a derivatizing agent (e.g., butanolic HCl) and incubate to form butyl esters.
-
Evaporate the reagent and reconstitute the sample in the mobile phase.
-
-
Flow Injection:
-
Inject the prepared sample directly into the mobile phase stream flowing into the mass spectrometer.
-
Mobile Phase: Typically a mixture of organic solvent and water with an acidic modifier.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Precursor ion or neutral loss scanning for acylcarnitines, or MRM for specific analytes.
-
Visualizing the Workflow and Metabolic Pathway
To better illustrate the processes, the following diagrams were generated using Graphviz.
Caption: Workflow for the validated LC-MS/MS method.
Caption: Workflow for the alternative FIA-MS/MS method.
Caption: Simplified metabolic pathway of 3-HIA-carnitine formation.
References
- 1. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of this compound and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A Simple Flow Injection Analysis-Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 12. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Hydroxyisovalerylcarnitine and 3-Hydroxyisovaleric Acid as Biomarkers for Biotin Deficiency
A guide for researchers, scientists, and drug development professionals on the relative performance and utility of two key indicators of marginal biotin (B1667282) status.
This guide provides a comprehensive comparison of 3-Hydroxyisovalerylcarnitine (3HIA-carnitine) and 3-hydroxyisovaleric acid (3-HIA) as biomarkers for the assessment of biotin deficiency. Both are metabolites that accumulate when the activity of the biotin-dependent enzyme methylcrotonyl-CoA carboxylase is reduced. This guide synthesizes experimental data to evaluate their sensitivity, specificity, and practical utility in clinical and research settings.
Performance Comparison: 3HIA-carnitine vs. 3-HIA
Both 3HIA-carnitine and 3-HIA are considered early and sensitive indicators of marginal biotin deficiency.[1][2][3][4] Studies involving experimentally induced biotin deficiency in healthy adults have demonstrated significant increases in both markers long before the appearance of overt clinical symptoms.
| Marker | Matrix | Fold Increase (Biotin Depletion) | Diagnostic Sensitivity (Day 14 of depletion) | Diagnostic Sensitivity (Day 28 of depletion) | Notes |
| This compound (3HIA-carnitine) | Plasma | ~4-fold | 70% (7 of 10 subjects) | 90% (9 of 10 subjects) | Considered a stable and reliable plasma marker.[1][5] |
| Urine | >2-fold | 90% (9 of 10 subjects) | Not explicitly stated, but high | Urinary excretion also reflects biotin status effectively.[4][6] | |
| 3-Hydroxyisovaleric acid (3-HIA) | Urine | ~3-fold | 80% (8 of 10 subjects) | 100% (all subjects) | A well-established urinary marker for biotin deficiency.[1][3] |
Key Findings:
-
Both markers demonstrate high sensitivity in detecting marginal biotin deficiency, with urinary 3-HIA potentially showing slightly higher sensitivity in some studies by day 28 of depletion.[1]
-
Plasma 3HIA-carnitine is a valuable blood-based indicator, offering advantages in sample collection and stability.[5]
-
Urinary excretion of both 3HIA and 3HIA-carnitine increases significantly in response to biotin deficiency.[2][7]
-
However, some studies suggest that urinary 3-HIA may produce a meaningful number of false-negative results and may not distinguish between biotin-sufficient and biotin-supplemented individuals as effectively as other markers.[8]
-
Coexisting conditions, such as carnitine deficiency, which can occur during pregnancy, may affect the reliability of 3HIA-carnitine as a biotin status marker.[9]
Metabolic Pathway in Biotin Deficiency
Biotin is an essential cofactor for several carboxylases, including methylcrotonyl-CoA carboxylase (MCC), which plays a crucial role in the catabolism of the branched-chain amino acid leucine (B10760876).[7][10] In a state of biotin deficiency, the activity of MCC is impaired, leading to the accumulation of its substrate, 3-methylcrotonyl-CoA.[1][7] This substrate is then diverted into an alternative metabolic pathway, resulting in the formation of 3-hydroxyisovaleryl-CoA, which is subsequently converted to 3-HIA.[7] To detoxify and excrete this metabolite, 3-HIA can be conjugated with carnitine to form 3HIA-carnitine.[1][7]
References
- 1. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary excretion of 3-hydroxyisovaleric acid and 3-hydroxyisovaleryl carnitine increases in response to a leucine challenge in marginally biotin-deficient humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased urinary excretion of 3-hydroxyisovaleric acid and decreased urinary excretion of biotin are sensitive early indicators of decreased biotin status in experimental biotin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and assessment of markers of biotin status in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In HepG2 Cells, Coexisting Carnitine Deficiency Masks Important Indicators of Marginal Biotin Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A Guide to Inter-Laboratory Cross-Validation of 3-Hydroxyisovalerylcarnitine (C5OH) Analysis
For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of analytical data is paramount. This guide provides a framework for the cross-validation of 3-Hydroxyisovalerylcarnitine (B12287773) (C5OH) results with other laboratories, focusing on data comparison, experimental protocols, and workflow visualization.
Elevated levels of this compound (C5OH), an acylcarnitine, serve as a critical biomarker for several inborn errors of metabolism, including 3-methylcrotonyl-CoA carboxylase deficiency.[1][2] Given its diagnostic significance, it is essential that laboratories performing C5OH analysis can demonstrate the comparability of their results. Proficiency testing programs, such as the Newborn Screening Quality Assurance Program (NSQAP) administered by the Centers for Disease Control and Prevention (CDC), play a vital role in this process by providing external quality assessment materials to participating laboratories.[1][3]
Data Presentation: Comparative Analysis of Laboratory Performance
Participation in proficiency testing (PT) programs allows for the direct comparison of a laboratory's performance against a cohort of peers. The following table summarizes hypothetical data from a PT event for C5OH analysis, illustrating how such data can be structured for comparative assessment.
| Laboratory | Method Type | Internal Standard | Reported C5OH Concentration (µmol/L) | Peer Group Mean (µmol/L) | Z-Score |
| Your Lab | Derivatized LC-MS/MS | Labeled C5OH | 2.75 | 2.80 | -0.2 |
| Lab A | Non-derivatized LC-MS/MS | Labeled C5OH | 2.65 | 2.67 | -0.1 |
| Lab B | Derivatized LC-MS/MS | Labeled C5OH | 2.88 | 2.80 | 0.3 |
| Lab C | Non-derivatized LC-MS/MS | Analog | 2.59 | 2.67 | -0.3 |
| Lab D | Derivatized LC-MS/MS | Analog | 2.95 | 2.80 | 0.5 |
Note: This table contains example data for illustrative purposes. Actual proficiency testing reports will provide more comprehensive statistics.
Experimental Protocols
Methodological variations can significantly influence the quantification of C5OH.[3] The two primary analytical approaches employed are derivatized and non-derivatized liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Experimental Steps:
-
Sample Preparation (Dried Blood Spot):
-
A 3 mm punch from a dried blood spot (DBS) card is placed into a 96-well microtiter plate.
-
An extraction solution containing internal standards (e.g., isotopically labeled C5OH) in a solvent (typically methanol) is added to each well.
-
The plate is agitated to ensure complete extraction of the analytes.
-
The supernatant is transferred to a new plate for analysis.
-
-
Derivatization (for derivatized methods):
-
The extracted sample is dried down.
-
A derivatizing agent (e.g., butanolic-HCl) is added to convert the carnitines to their butyl esters.
-
The sample is heated to facilitate the reaction and then dried again.
-
The derivatized sample is reconstituted in a suitable solvent for injection.
-
-
LC-MS/MS Analysis:
-
Chromatography: The prepared sample is injected into a liquid chromatography system to separate C5OH from other acylcarnitines.
-
Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer. C5OH is typically monitored using multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[4]
-
-
Data Analysis and Quantification:
-
The concentration of C5OH is determined by comparing the peak area of the analyte to that of the internal standard.
-
A calibration curve is used to quantify the absolute concentration.
-
Studies have shown that mean C5OH values can differ between derivatized and non-derivatized methods, with derivatized methods sometimes yielding slightly higher values.[3] The choice of internal standard can also impact quantitative results.[3]
Mandatory Visualization
To facilitate a clear understanding of the cross-validation process and the underlying metabolic pathway, the following diagrams are provided.
References
- 1. Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in 3-methylcrotonyl-CoA carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proficiency testing outcomes of this compound measurements by tandem mass spectrometry in newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Reference Intervals for 3-Hydroxyisovalerylcarnitine in a Healthy Population: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of reference intervals for 3-Hydroxyisovalerylcarnitine (C5-OH) in healthy populations. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in metabolic research and clinical trial monitoring. The guide summarizes quantitative data from various studies, details a comprehensive experimental protocol for establishing such intervals, and includes visualizations of the metabolic pathway and experimental workflow.
Comparative Reference Intervals for this compound (C5-OH)
Establishing accurate reference intervals for this compound, a key biomarker for certain inborn errors of metabolism and biotin (B1667282) deficiency, is crucial for the correct interpretation of clinical and research findings.[1][2] These intervals can vary based on age, population, and analytical methodology.[3] The data presented below, derived from studies utilizing tandem mass spectrometry (MS/MS), highlights the importance of laboratories establishing their own specific reference ranges.[4]
| Population/Study | Age Group | Sample Type | Reference Interval (µmol/L) | Analytical Method |
| South Indian[2] | Not Specified | Not Specified | 0.01–0.49 | UPLC-MS/MS |
| Saudi Arabian Newborns[5] | 24-72 hours | Dried Blood Spot | Cutoff: <0.7 | LC-MS/MS |
| Belgian Population[3] | 18-54 years | Dried Blood Spot | Mean: Not Reported, but lower than newborns | Tandem Mass Spectrometry |
| General Metabolic Screening[6] | Not Specified | Plasma | Upper Limit: 0.11 | Not Specified |
Experimental Protocol for Establishing Reference Intervals
The following is a generalized protocol for establishing reference intervals for this compound, based on common practices and guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]
1. Reference Population Selection:
-
Define the criteria for a "healthy" population, with specific inclusion and exclusion criteria.
-
As recommended by CLSI guidelines, recruit a statistically significant number of healthy individuals (a minimum of 120 per partition is often suggested).[10][11]
-
Consider partitioning the reference population by age and gender, as concentrations of acylcarnitines can vary with these factors.[3]
2. Sample Collection and Processing:
-
Collect blood samples (either as dried blood spots (DBS) on filter paper or as plasma).
-
For DBS, apply whole blood to a designated filter paper card and allow it to dry completely.
-
For plasma, collect whole blood in tubes containing an appropriate anticoagulant, centrifuge to separate the plasma, and store frozen until analysis.
3. Analytical Methodology: Tandem Mass Spectrometry (MS/MS):
-
Sample Preparation:
-
Punch a small disc from the dried blood spot or aliquot a specific volume of plasma.
-
Perform a solvent extraction, typically with methanol, containing isotopically labeled internal standards for quantification.
-
Derivatization (e.g., butylation) may be performed to enhance the ionization of acylcarnitines.[12]
-
-
Instrumentation and Analysis:
-
Utilize a tandem mass spectrometer, often coupled with liquid chromatography (LC-MS/MS) for improved specificity.[12][13]
-
The instrument is typically operated in the positive ion mode.
-
Acylcarnitines are often identified and quantified using precursor ion scanning or multiple reaction monitoring (MRM).[14]
-
-
Data Analysis:
-
Calculate the concentration of this compound based on the ratio of the analyte to its corresponding internal standard.
-
Statistically analyze the data from the reference population to establish the reference interval, which is typically defined as the central 95% of the values.[8]
-
Visualizing the Leucine Catabolism Pathway and Experimental Workflow
To better understand the context and process of establishing reference intervals for this compound, the following diagrams illustrate the relevant metabolic pathway and a typical experimental workflow.
Caption: Leucine catabolism and the formation of this compound.
Caption: Workflow for establishing reference intervals for this compound.
References
- 1. Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Age-related variations in acylcarnitine and free carnitine concentrations measured by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of C5 Acylcarnitines and Related Dicarboxylic Acylcarnitines in Saudi Newborns: Screening, Confirmation, and Cutoff Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP28 | Defining, Establishing, and Verifying Reference Intervals in the Clinical Laboratory [clsi.org]
- 8. Reference Intervals of Common Clinical Chemistry Analytes for Adults in Hong Kong - PMC [pmc.ncbi.nlm.nih.gov]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. researchgate.net [researchgate.net]
- 11. biochemia-medica.com [biochemia-medica.com]
- 12. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative acylcarnitine determination by UHPLC-MS/MS--Going beyond tandem MS acylcarnitine "profiles" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scholars@Duke publication: Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. [scholars.duke.edu]
A Comparative Guide to the Accuracy and Precision of 3-Hydroxyisovalerylcarnitine Measurement
For researchers and professionals in drug development and clinical diagnostics, the accurate and precise measurement of biomarkers is paramount. 3-Hydroxyisovalerylcarnitine (B12287773) (3-OH-C5-CN), a critical intermediate in leucine (B10760876) metabolism, serves as a key biomarker for several inborn errors of metabolism, including 3-methylcrotonyl-CoA carboxylase deficiency and biotinidase deficiency.[1][2][3] This guide provides a comparative overview of the analytical methodologies for the quantification of 3-OH-C5-CN, with a focus on their accuracy and precision, supported by experimental data.
The primary analytical technique for the quantification of 3-OH-C5-CN is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC) to enhance specificity.[4][5][6] This approach, known as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers high sensitivity and the ability to differentiate 3-OH-C5-CN from its isomers, a crucial aspect for accurate diagnosis.[7]
Comparative Analysis of Analytical Methods
While other methods like gas chromatography-mass spectrometry (GC/MS) are utilized for the analysis of related organic acids in urine, LC-MS/MS remains the gold standard for the direct quantification of 3-OH-C5-CN in various biological matrices such as dried blood spots (DBS), plasma, and urine.[3][8][9] The choice between different LC-MS/MS protocols can influence the accuracy and precision of the results. Factors such as the use of derivatization or different internal standards have been shown to cause variations in measurements.[4]
Below is a summary of the performance characteristics of a validated LC-MS/MS method for the quantification of 3-OH-C5-CN in human plasma.
| Performance Metric | Quality Control (QC) Low (2 ng/mL) | Quality Control (QC) Mid (20 ng/mL) | Quality Control (QC) High (200 ng/mL) |
| Intra-day Precision (%RSD) | 5.1 | 3.8 | 2.5 |
| Inter-day Precision (%RSD) | 8.3 | 6.1 | 4.7 |
| Accuracy (% Recovery) | 103 | 101 | 98 |
Data adapted from a study on the quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS.[10]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. The following section outlines a typical experimental protocol for the quantification of 3-OH-C5-CN in plasma using LC-MS/MS.
Sample Preparation
-
Spiking: Plasma samples are spiked with a known concentration of an isotopically labeled internal standard (e.g., D3-3-hydroxyisovalerylcarnitine).
-
Protein Precipitation: Proteins are precipitated by adding a solvent such as acetonitrile, followed by vortexing and centrifugation.
-
Supernatant Transfer: The clear supernatant is transferred to a new tube for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: The sample extract is injected into an LC system equipped with a C18 analytical column. An isocratic mobile phase, for instance, a mixture of 0.1% trifluoroacetic acid in water and 0.1% trifluoroacetic acid in methanol, is used to separate the analyte from other components in the sample matrix.[10]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer operating in positive ion mode. The instrument is set up for Selected Reaction Monitoring (SRM) to detect specific precursor-to-product ion transitions for both the native 3-OH-C5-CN and its labeled internal standard.[10]
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the biochemical context of 3-OH-C5-CN, the following diagrams are provided.
Caption: A typical experimental workflow for the quantification of this compound.
Caption: Simplified metabolic pathway of Leucine catabolism showing the formation of this compound.
Conclusion
The accurate and precise measurement of this compound is crucial for the diagnosis and monitoring of several metabolic disorders. LC-MS/MS has emerged as the most reliable method, offering high sensitivity and specificity. While variations in protocols can exist, validated LC-MS/MS methods demonstrate excellent accuracy and precision. The detailed experimental protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers and clinicians working with this important biomarker. The ability of LC-MS/MS to distinguish between isomers is a significant advantage over less specific methods, ensuring a more accurate clinical assessment.[7]
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0061189) [hmdb.ca]
- 2. This compound in 3-methylcrotonyl-CoA carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Methylcrotonyl-CoA carboxylase deficiency detected by tandem mass spectrometry in mexican population | Medicina Universitaria [elsevier.es]
- 4. Proficiency testing outcomes of this compound measurements by tandem mass spectrometry in newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative measurement of urinary excretion of 3-hydroxyisovaleryl carnitine by LC-MS/MS as an indicator of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Performance Comparison of 3-Hydroxyisovalerylcarnitine Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the analysis of 3-Hydroxyisovalerylcarnitine (3-HIC), a critical biomarker for biotin (B1667282) deficiency and certain inborn errors of metabolism, selecting a robust and reliable quantification method is paramount. This guide provides a comparative overview of the analytical performance of commonly employed assays, with a focus on linearity and recovery. The data presented is primarily for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which stands as the gold standard for the quantification of small molecules like 3-HIC due to its high sensitivity and specificity.
Quantitative Data Comparison
The following tables summarize the linearity and recovery data for 3-HIC assays based on published literature.
Table 1: Linearity of this compound Assays
| Analytical Method | Matrix | Linear Range | Regression Coefficient (r) / Coefficient of Determination (R²) | Citation |
| LC-MS/MS | Human Plasma | 1.03 - 250 ng/mL | r = 0.9995 | [1] |
| LC-MS/MS | Human Plasma | Not Specified | R² ranged from 0.9986 to 1.000 over four analytical batches. | [1] |
| LC-MS/MS | Dried Blood Spots | Not Specified | R² > 0.99 | [2] |
Table 2: Recovery Studies for this compound Assays
| Analytical Method | Matrix | Spike Levels | Average Recovery (%) | Citation |
| LC-MS/MS | Human Plasma | Not Specified | 62.1% | [1] |
| LC-MS/MS | Not Specified | Not Specified | 96.8% - 105.2% | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are synthesized protocols for linearity and recovery studies for a 3-HIC assay using LC-MS/MS.
Linearity Study Protocol
A linearity study aims to demonstrate that the assay response is directly proportional to the concentration of the analyte over a defined range.
-
Preparation of Stock and Standard Solutions:
-
Prepare a primary stock solution of this compound in a suitable solvent (e.g., phosphate-buffered saline).
-
Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected physiological and pathological concentration range. A typical range could be from approximately 1 ng/mL to 250 ng/mL.[1]
-
-
Sample Preparation:
-
For each concentration level, prepare replicate samples (n ≥ 3) by spiking the standard solution into the chosen biological matrix (e.g., human plasma).
-
Include a blank matrix sample (no analyte) to assess background interference.
-
Add an internal standard (e.g., a stable isotope-labeled version of the analyte like D3-3HIA-carnitine) to all samples, including calibration standards and blanks, to correct for matrix effects and variations in sample processing.[1]
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Develop a chromatographic method to separate 3-HIC from other endogenous components.
-
Optimize the mass spectrometer settings for the detection and quantification of the analyte and internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
For each standard, calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards.
-
Perform a linear regression analysis on the calibration curve data. The linearity is considered acceptable if the coefficient of determination (R²) is ≥ 0.99.
-
Recovery Study Protocol
A recovery study is performed to assess the accuracy of an analytical method by determining the percentage of a known amount of analyte that can be measured in a sample.
-
Sample Preparation:
-
Select a pooled sample of the biological matrix (e.g., human plasma).
-
Divide the pooled sample into two sets.
-
Spike one set of samples with a known concentration of 3-HIC (e.g., at low, medium, and high concentrations within the linear range). The other set remains unspiked.
-
-
LC-MS/MS Analysis:
-
Process and analyze both the spiked and unspiked samples using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Determine the concentration of 3-HIC in both the spiked and unspiked samples from the calibration curve.
-
Calculate the percent recovery using the following formula:
-
An acceptable recovery range is typically between 80% and 120%.
-
Visualizing the Workflow
To illustrate the experimental process, the following diagrams created using the DOT language provide a clear visual representation of the workflows.
Caption: Workflow for a linearity study of a this compound assay.
Caption: Workflow for a recovery study of a this compound assay.
Alternative Methodologies and Concluding Remarks
While LC-MS/MS is the predominant method for 3-HIC quantification, the development of alternative techniques such as immunoassays (e.g., ELISA) or enzymatic assays for small molecules like acylcarnitines is challenging. Immunoassays for small molecules often suffer from limitations in sensitivity and specificity due to the difficulty in generating antibodies that can distinguish between structurally similar compounds. Enzymatic assays, while potentially highly specific, require the availability of a suitable enzyme that specifically recognizes 3-HIC, which may not be readily available or characterized.
For these reasons, the current landscape of 3-HIC analysis is dominated by mass spectrometry-based methods. The data presented in this guide highlights the excellent linearity and acceptable recovery that can be achieved with a well-validated LC-MS/MS assay. Researchers should consider these performance characteristics and the detailed protocols when developing or selecting an assay for the quantification of this compound in their studies.
References
A Comparative Guide to the Precision of 3-Hydroxyisovalerylcarnitine Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of biomarkers is paramount. 3-Hydroxyisovalerylcarnitine (3-HIA-carnitine), a key indicator of biotin (B1667282) deficiency and certain inborn errors of metabolism, is no exception. This guide provides an objective comparison of the inter-assay and intra-assay variability of common analytical methods used for its quantification, supported by experimental data.
Performance Comparison of Quantification Methods
The precision of an analytical method is a critical performance characteristic, with intra-assay variability indicating the precision within a single analytical run and inter-assay variability representing the precision between different runs. The following table summarizes the reported precision for various methods used to quantify this compound.
| Method | Matrix | Analyte Concentration | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| LC-MS/MS | Human Plasma | 2 ng/mL | 11 | 14 | [1] |
| 20 ng/mL | 4.8 | 8.5 | [1] | ||
| 200 ng/mL | 5.5 | 7.9 | [1] | ||
| UPLC-MS/MS | Dried Blood Spots | Not Specified | <5.2 | <5.2 | [2] |
| HPLC-MS/MS | Serum/Urine | Not Specified | <5.54 (intra-day) | <5.54 (inter-day) | [3] |
| FIA-MS/MS | Dried Blood Spots | Not Specified (as part of C5 acylcarnitines) | <10.1 | <10.3 | [4] |
CV: Coefficient of Variation
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are summaries of the experimental protocols for the key methods cited.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method, as described by weighty et al. (2010), is designed for the quantitative measurement of 3-HIA-carnitine in human plasma.[1]
-
Sample Preparation:
-
An internal standard (IS), typically a stable isotope-labeled version of the analyte (e.g., D3-3-HIA-carnitine), is added to the plasma sample.
-
Proteins are precipitated by adding a solvent like acetonitrile.
-
The sample is centrifuged, and the supernatant is collected.
-
The supernatant is then subjected to solid-phase extraction (SPE) for purification.
-
-
Chromatographic Separation:
-
The purified extract is injected into a liquid chromatography system.
-
Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., formic acid in water) and an organic component (e.g., methanol (B129727) or acetonitrile).
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The analysis is performed in the positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Quantification:
-
The concentration of 3-HIA-carnitine is determined by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing it to a calibration curve generated from standards of known concentrations.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is often used for the analysis of acylcarnitines, including 3-HIA-carnitine, in dried blood spots.[2]
-
Sample Preparation:
-
A small disc is punched from the dried blood spot.
-
The disc is placed in a well of a microplate, and an extraction solution containing the internal standards is added.
-
The plate is agitated to facilitate the extraction of the analytes.
-
The extract is then transferred for analysis.
-
-
Chromatographic Separation:
-
A UPLC system with a C18 column is used for rapid separation of the analytes. A gradient elution is typically employed.
-
-
Mass Spectrometric Detection:
-
Detection is performed using a tandem mass spectrometer with an ESI source in positive ion mode, monitoring specific MRM transitions.
-
Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)
FIA-MS/MS is a high-throughput method commonly used in newborn screening for a panel of acylcarnitines.[4]
-
Sample Preparation:
-
Similar to UPLC-MS/MS, a disc is punched from a dried blood spot and extracted with a solvent containing internal standards.
-
-
Analysis:
-
The extract is directly injected into the mass spectrometer without prior chromatographic separation.
-
A continuous flow of a mobile phase carries the sample to the ion source.
-
-
Mass Spectrometric Detection:
-
Detection is performed by tandem mass spectrometry, which provides the necessary selectivity to distinguish different acylcarnitines based on their mass-to-charge ratios and fragmentation patterns.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the quantification of this compound using mass spectrometry-based methods.
Caption: General workflow for 3-HIA-carnitine quantification.
Signaling Pathway and Logical Relationships
The quantification of this compound is crucial for diagnosing disorders related to the leucine (B10760876) catabolism pathway. Reduced activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC) leads to an accumulation of 3-methylcrotonyl-CoA, which is then shunted to an alternative pathway, resulting in the formation and elevation of this compound.
Caption: Leucine catabolism and 3-HIA-carnitine formation.
References
- 1. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Comparative Analysis of 3-Hydroxyisovalerylcarnitine Across Diverse Biological Matrices
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-Hydroxyisovalerylcarnitine (B12287773) Quantification in Dried Blood Spots, Plasma/Serum, and Urine.
This compound (C5OH) is a critical biomarker for monitoring inborn errors of metabolism, particularly those affecting the leucine (B10760876) catabolism pathway. Its accurate quantification across various biological samples is paramount for newborn screening, disease diagnosis, and monitoring therapeutic interventions. This guide provides a comparative analysis of C5OH levels in dried blood spots (DBS), plasma/serum, and urine, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of this compound
The concentration of this compound can vary significantly depending on the biological matrix, the individual's metabolic state, and the presence of underlying genetic conditions. The following table summarizes typical quantitative ranges observed in different sample types.
| Sample Type | Normal/Control Range | Pathological/Elevated Range | Key Considerations |
| Dried Blood Spots (DBS) | Typically < 1.0 µmol/L[1] | ≥ 1.0 µmol/L (Abnormal)[1]≥ 2.0 µmol/L (Critical)[1] | Primary matrix for newborn screening.[2] Concentrations can be influenced by the choice of internal standards and analytical methods (derivatized vs. non-derivatized).[2] |
| Plasma/Serum | Varies by study, often low ng/mL range in healthy individuals. | Significant increases observed in conditions like biotin (B1667282) deficiency and organic acidemias.[3][4][5] | Considered a sensitive indicator of marginal biotin deficiency.[5] Plasma offers a "cleaner" matrix compared to whole blood. |
| Urine | <2.93 millimoles/mole creatinine[6] | Significantly elevated in 3-methylcrotonylglycinuria and 3-methylglutaconic aciduria.[6][7] | Useful for differentiating between certain organic acidemias.[6][7] Urinary excretion is a key indicator in response to leucine challenges.[8][9] |
Experimental Protocols
Accurate quantification of this compound relies on robust and validated analytical methods. Tandem mass spectrometry (MS/MS) is the gold standard for this analysis.[2][4]
Key Experiment: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a generalized workflow for the analysis of C5OH in biological samples. Specific parameters may need to be optimized based on the sample type and instrumentation.
1. Sample Preparation:
-
Dried Blood Spots (DBS): A 3mm punch is taken from the dried blood spot and placed into a well of a 96-well plate. An extraction solution containing internal standards (e.g., deuterated C5OH) in a solvent like methanol (B129727) is added. The plate is then agitated to facilitate extraction.
-
Plasma/Serum: A small volume of plasma or serum (e.g., 10-100 µL) is deproteinized by adding a solvent such as acetonitrile (B52724) or methanol containing the internal standard. The sample is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.[3][5]
-
Urine: A specific volume of urine is mixed with an internal standard solution. Depending on the method, a dilution or a solid-phase extraction (SPE) step may be employed to remove interfering substances.[10]
2. Chromatographic Separation:
-
An aliquot of the prepared sample extract is injected onto a liquid chromatography system.
-
A C18 reversed-phase column is commonly used for separation.[10]
-
A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small percentage of formic acid to improve ionization, is employed to separate C5OH from other analytes.[10]
3. Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer, typically operating in positive ion mode.
-
The analysis is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.[4]
-
Specific precursor-to-product ion transitions for both C5OH and its deuterated internal standard are monitored.
4. Quantification:
-
The concentration of C5OH in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of C5OH.[3]
Mandatory Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the formation of this compound within the leucine catabolic pathway. A deficiency in the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC) leads to the accumulation of 3-methylcrotonyl-CoA, which is then shunted to an alternative pathway resulting in the formation of C5OH.[3][8]
Caption: Leucine catabolism and the formation of this compound.
Experimental Workflow for C5OH Analysis
This diagram outlines the general workflow for the quantitative analysis of this compound from biological samples.
Caption: General workflow for the quantification of this compound.
References
- 1. vdh.virginia.gov [vdh.virginia.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genetics.testcatalog.org [genetics.testcatalog.org]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urinary excretion of 3-hydroxyisovaleric acid and 3-hydroxyisovaleryl carnitine increases in response to a leucine challenge in marginally biotin-deficient humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Nuances of 3-Hydroxyisovalerylcarnitine: A Guide for Researchers
An objective analysis of 3-Hydroxyisovalerylcarnitine (B12287773) (C5-OH) as a biomarker, its correlation with clinical outcomes, and its role in the landscape of metabolic disease research.
For researchers, scientists, and professionals in drug development, the quest for reliable biomarkers is paramount. This compound (C5-OH), an acylcarnitine, has emerged as a significant marker in newborn screening panels, primarily indicating potential inborn errors of metabolism. However, its direct correlation with clinical outcomes is a subject of ongoing investigation and presents a complex picture. This guide provides a comprehensive comparison of C5-OH levels in various conditions, details the experimental protocols for its quantification, and visualizes its metabolic context to aid in a deeper understanding of its utility and limitations.
The Correlation Conundrum: C5-OH Levels and Clinical Realities
Elevated levels of C5-OH in blood are a primary indicator for several organic acidemias stemming from the leucine (B10760876) catabolism pathway. These include 3-methylcrotonyl-CoA carboxylase (3MCC) deficiency, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, β-ketothiolase deficiency, and multiple carboxylase deficiency (MCD)[1][2][3]. It has also been identified as a potential biomarker for marginal biotin (B1667282) deficiency[4].
Despite its importance in screening, a direct and simple correlation between the quantitative level of C5-OH detected during newborn screening and the ultimate clinical severity of the diagnosed disorder is not well-established. A retrospective study analyzing 15 true positive cases of C5-OH-related disorders found no significant correlation between the C5-OH levels in newborn screening and the specific diagnosis or the presence of metabolic, neonatal, or developmental abnormalities[1][5][6]. The clinical phenotype of these conditions is remarkably variable, with individuals ranging from being completely asymptomatic throughout life to presenting with severe, life-threatening metabolic crises in the neonatal period[7][8]. This variability underscores the necessity of C5-OH as a first-tier screening tool that must be followed by more definitive diagnostic testing.
Quantitative Data Snapshot: C5-OH Levels in Diagnosed Conditions
The following table summarizes reported C5-OH levels from newborn screening (NBS) in patients with confirmed diagnoses. It is crucial to note that these ranges are for screening and that there is significant overlap between different conditions, reinforcing the lack of a direct prognostic value from the initial C5-OH level alone.
| Condition | C5-OH Level (µmol/L) - First NBS | C5-OH Level (µmol/L) - Second NBS (if applicable) | Reference Cutoff (µmol/L) |
| 3-MCC Deficiency & HMG-CoA Lyase Deficiency | 0.84 - 11.7 | 0.87 - 15.1 | 0.73 |
Data derived from a retrospective study of 15 confirmed cases of C5-OH-related disorders[1].
In a study on marginal biotin deficiency, plasma 3-hydroxyisovaleryl carnitine (3HIA-carnitine, another term for C5-OH) levels were shown to increase approximately 3-fold from baseline after 28 days of a biotin-deficient diet (p = 0.027), highlighting its sensitivity as a biomarker for this nutritional deficiency[4].
Experimental Protocols: Quantifying C5-OH
Accurate quantification of C5-OH is critical for both screening and research. The most common method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Detailed Protocol for Plasma C5-OH Quantification via LC-MS/MS
This protocol is adapted from a validated method for quantifying 3HIA-carnitine in human plasma[9].
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Mix 100 µL of plasma with 900 µL of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 7.0).
-
Vortex for 30 seconds.
-
Precondition an SPE cartridge with 1 mL of methanol (B129727) and equilibrate with 1 mL of 10 mM ammonium acetate (pH 7.0).
-
Load 800 µL of the sample mixture onto the cartridge.
-
Wash the cartridge with 1 mL of 10 mM ammonium acetate buffer.
-
Elute the analyte twice with 1 mL of 2% formic acid in methanol.
2. Liquid Chromatography Conditions
-
Column: Agilent Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 µm)
-
Column Temperature: 30 °C
-
Mobile Phase: Isocratic mixture of 60:40 (V/V) 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in methanol.
-
Flow Rate: 500 µL/min
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
-
Control Software: Analyst software (Version 1.5, Life Technologies) or equivalent.
4. Calibration and Quality Control
-
Prepare stock solutions of C5-OH in PBS buffer.
-
Perform serial dilutions to create a calibration curve (e.g., 1.03 to 250 ng/mL).
-
Use an internal standard (e.g., D3-3HIA-carnitine) for accurate quantification.
-
The instrument response factor (Analyte Area Under Curve / Internal Standard Area Under Curve) should demonstrate linearity across the calibration range.
Visualizing the Metabolic Context
Understanding the metabolic pathway that leads to the production of C5-OH is essential for interpreting its clinical significance. C5-OH is a byproduct of the leucine catabolism pathway. A defect in the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC) leads to the accumulation of 3-methylcrotonyl-CoA, which is then shunted to an alternative pathway, resulting in the formation of 3-hydroxyisovaleryl-CoA and subsequently this compound (C5-OH).
The following diagram illustrates the diagnostic workflow initiated by an elevated C5-OH result from newborn screening. This highlights that the initial finding is a trigger for a cascade of further investigations.
Conclusion and Future Directions
This compound is an indispensable tool in modern newborn screening, enabling the early identification of individuals at risk for a range of inherited metabolic disorders. However, the existing evidence strongly indicates that C5-OH levels at the time of screening do not serve as a reliable prognostic indicator of clinical severity. The significant phenotypic variability among patients with similar initial C5-OH levels necessitates a cautious interpretation of this biomarker.
For researchers and drug development professionals, this highlights several key takeaways:
-
C5-OH is a screening, not a definitive diagnostic or prognostic, marker. Its primary value lies in flagging infants who require immediate and comprehensive follow-up.
-
Further research is needed to identify additional biomarkers that, in conjunction with C5-OH, can better predict clinical outcomes and guide individualized therapeutic strategies.
-
The development of therapies for these rare disorders should not solely rely on C5-OH as a surrogate endpoint for clinical efficacy. Instead, a holistic approach incorporating clinical assessments, quality of life measures, and a broader panel of biomarkers is warranted.
By understanding both the strengths and limitations of C5-OH as a biomarker, the scientific community can better leverage its utility in clinical practice and continue to advance the diagnosis and management of rare metabolic diseases.
References
- 1. Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0061189) [hmdb.ca]
- 4. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maternal 3-methylcrotonyl-coenzyme A carboxylase deficiency with elevated this compound in breast milk [e-cep.org]
- 8. Asymptomatic maternal 3-methylcrotonylglycinuria detected by her unaffected baby's neonatal screening test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Hydroxyisovalerylcarnitine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 3-Hydroxyisovalerylcarnitine, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate caution. According to its Safety Data Sheet (SDS), this compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation. Therefore, adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:
-
Protective gloves: Nitrile or other chemically resistant gloves are essential to prevent skin contact.
-
Eye protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against eye irritation.
-
Protective clothing: A lab coat or other suitable protective clothing should be worn to minimize the risk of skin exposure.
-
Respiratory protection: If working in a poorly ventilated area or if dusts are generated, a NIOSH-approved respirator is recommended.
Handling and Storage: Store this compound in a cool, dry, and well-ventilated area. Keep containers tightly closed when not in use and store away from incompatible materials.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as a hazardous chemical waste. It should not be disposed of down the drain or in regular trash. The following step-by-step protocol outlines the approved disposal procedure:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Do not mix this compound with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react dangerously.
-
-
Containerization:
-
Use a chemically compatible and leak-proof container for waste collection. Polyethylene or polypropylene (B1209903) containers are generally suitable.
-
Ensure the container is in good condition, with no cracks or leaks.
-
Keep the waste container securely closed except when adding waste.
-
-
Labeling:
-
Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The accumulation start date.
-
The specific hazards associated with the chemical (e.g., "Skin Irritant," "Eye Irritant").
-
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from general laboratory traffic.
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Follow all institutional and local regulations for the final disposal of the chemical waste. The SDS for this compound specifies that it should be disposed of at an authorized hazardous or special waste collection point.
-
Quantitative Safety Data Summary
For quick reference, the following table summarizes key quantitative and qualitative safety information for this compound.
| Parameter | Information | Source |
| Hazard Classification | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3) | Novachem SDS |
| Signal Word | Warning | Novachem SDS |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Novachem SDS |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation. | Novachem SDS |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.
Personal protective equipment for handling 3-Hydroxyisovalerylcarnitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-Hydroxyisovalerylcarnitine, ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these protocols is essential for maintaining a safe and efficient work environment.
A Safety Data Sheet (SDS) for a similar compound indicates that this compound may cause skin, eye, and respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. This equipment is designed to protect against potential chemical, biological, or mechanical hazards in the laboratory[2].
| PPE Category | Item | Specifications |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade. Double-gloving is recommended for extended handling periods.[3] |
| Eye Protection | Safety Goggles | Must be ANSI Z87.1 compliant with side shields to protect against splashes.[3][4] |
| Body Protection | Laboratory Coat | Long-sleeved to minimize skin contamination.[4][5] |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the powdered form to avoid inhalation.[1] |
| Footwear | Closed-Toe Shoes | Required to prevent injuries from spills or dropped objects.[5] |
Operational Plan: Safe Handling Protocol
Follow these procedural steps to ensure the safe handling of this compound, which is typically supplied as a solid powder.
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[6] The work area, such as a chemical fume hood or a designated bench space, should be clean and uncluttered.
-
Weighing and Aliquoting :
-
Perform all weighing and handling of the solid form in a well-ventilated area or a chemical fume hood to minimize inhalation of dust particles.[1]
-
Use appropriate tools (e.g., spatulas, weigh paper) to handle the compound. Avoid creating dust.
-
-
Dissolving :
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[6]
-
Clean all equipment and the work area to prevent cross-contamination.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Chemical Waste : Dispose of unused this compound and any solutions containing the compound as chemical waste in accordance with local, state, and federal regulations.
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, should be placed in a designated and clearly labeled hazardous waste container.
-
Empty Containers : Store original containers in a cool, dry, and well-ventilated area away from incompatible materials.[1] Dispose of empty containers as chemical waste.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. dl.novachem.com.au [dl.novachem.com.au]
- 2. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. fishersci.com [fishersci.com]
- 7. uah.edu [uah.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
